3'-beta-Azido-2',3'-dideoxyuridine
Description
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |
InChI Key |
ZSNNBSPEFVIUDS-KYVYOHOSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |
Synonyms |
3'-azido-2',3'-dideoxyuridine AZddU |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3'-beta-Azido-2',3'-dideoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathway for 3'-beta-Azido-2',3'-dideoxyuridine, a nucleoside analog of significant interest in antiviral research. The synthesis is analogous to the highly efficient preparation of Zidovudine (AZT) and leverages key chemical transformations to achieve the desired stereochemistry and functionalization.
Core Synthesis Pathway
The most efficient and widely recognized pathway for the synthesis of this compound commences with the readily available starting material, uridine (B1682114). The synthesis proceeds through three key stages:
-
Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of uridine is selectively protected to prevent its participation in subsequent reactions. A common and effective protecting group for this purpose is the p-anisoyl group.
-
Formation of a 2,3'-Anhydrouridine Intermediate: A crucial step involves the intramolecular cyclization to form a 2,3'-epoxide ring. This is typically achieved via a Mitsunobu reaction, which simultaneously activates the 3'-hydroxyl group and facilitates ring closure. This anhydro intermediate serves to invert the stereochemistry at the 3'-position, priming it for the subsequent nucleophilic attack.
-
Nucleophilic Ring-Opening with Azide (B81097) and Deprotection: The 2,3'-anhydrouridine intermediate undergoes regioselective ring-opening at the 3'-position by an azide nucleophile. This S(_N)2 reaction proceeds with an inversion of configuration, thereby restoring the original beta-stereochemistry at the 3'-position and introducing the desired azido (B1232118) group. The final step involves the removal of the 5'-protecting group to yield the target molecule.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from Uridine to this compound.
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis, based on analogous transformations in the synthesis of azidothymidine.
| Step | Reactants | Product | Typical Yield (%) |
| 1. 5'-Hydroxyl Protection | Uridine, p-Anisoyl chloride, Pyridine | 5'-O-(p-Anisoyl)-uridine | 85-95 |
| 2. Anhydrouridine Formation | 5'-O-(p-Anisoyl)-uridine, DEAD, PPh(_3) | 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine | 80-90 |
| 3. Azide Ring-Opening & Deprotection | 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine, LiN(_3) | This compound | 70-80 |
| Overall Yield | ~50-70 |
Detailed Experimental Protocols
The following protocols are adapted from highly efficient syntheses of analogous nucleosides and are directly applicable to the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of 5'-O-(p-Anisoyl)-uridine
-
Materials:
-
Uridine (1.0 eq)
-
Anhydrous Pyridine
-
p-Anisoyl chloride (1.1 eq)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Uridine is dried by co-evaporation with anhydrous pyridine.
-
The dried uridine is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0°C in an ice bath.
-
p-Anisoyl chloride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is extracted with CH(_2)Cl(_2). The organic layers are combined, washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 5'-O-(p-Anisoyl)-uridine.
-
Step 2: Synthesis of 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine
-
Materials:
-
5'-O-(p-Anisoyl)-uridine (1.0 eq)
-
Triphenylphosphine (B44618) (PPh(_3)) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Dioxane
-
-
Procedure:
-
5'-O-(p-Anisoyl)-uridine and triphenylphosphine are dissolved in anhydrous dioxane under an inert atmosphere.
-
DEAD is added dropwise to the solution at room temperature with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The formation of the anhydro-product is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide and the ester byproduct.
-
The solid is filtered off, and the filtrate is concentrated.
-
The crude 2,3'-Anhydro-5'-O-(p-anisoyl)-uridine is purified by crystallization or flash chromatography.
-
Step 3: Synthesis of this compound
-
Materials:
-
2,3'-Anhydro-5'-O-(p-anisoyl)-uridine (1.0 eq)
-
Lithium azide (LiN(_3)) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated methanolic ammonia
-
-
Procedure:
-
2,3'-Anhydro-5'-O-(p-anisoyl)-uridine is dissolved in anhydrous DMF.
-
Lithium azide is added to the solution, and the mixture is heated to 80-100°C.
-
The reaction is stirred at this temperature for 6-8 hours, with progress monitored by TLC.
-
After the ring-opening is complete, the reaction mixture is cooled to room temperature.
-
Saturated methanolic ammonia is added, and the solution is stirred at room temperature for 12-16 hours to effect deprotection of the 5'-O-anisoyl group.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield this compound as the final product.
-
This guide outlines a robust and efficient pathway for the synthesis of this compound. The methodologies provided are based on well-established chemical principles and can be adapted by researchers for the synthesis of this and other related nucleoside analogs. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving high yields and purity of the final compound.
An In-depth Technical Guide to the Mechanism of Action of 3'-beta-Azido-2',3'-dideoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-beta-Azido-2',3'-dideoxyuridine (AzddU or AZDU), a synthetic pyrimidine (B1678525) nucleoside analog, demonstrates potent antiviral activity, primarily against the Human Immunodeficiency Virus (HIV). Its mechanism of action is centered on the inhibition of HIV reverse transcriptase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral effects of AzddU, including its metabolic activation, interaction with viral and cellular enzymes, and role as a DNA chain terminator. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of antiviral therapeutics.
Introduction
This compound is a nucleoside analog belonging to the class of dideoxynucleosides. Structurally similar to the naturally occurring deoxyuridine, it possesses a critical modification at the 3' position of the deoxyribose sugar, where the hydroxyl group is replaced by an azido (B1232118) group. This structural alteration is fundamental to its mode of action as an antiviral agent. The primary target of AzddU is the reverse transcriptase (RT) enzyme of retroviruses, most notably HIV-1. By interfering with the process of reverse transcription, AzddU effectively halts the viral replication cycle.
Metabolic Activation Pathway
For AzddU to exert its antiviral effect, it must first be anabolically converted into its active triphosphate form within the host cell. This multi-step phosphorylation cascade is initiated by cellular kinases.
-
Step 1: Monophosphorylation: AzddU is first phosphorylated to 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AzddU-MP) by cellular thymidine (B127349) kinase.
-
Step 2: Diphosphorylation: AzddU-MP is subsequently converted to 3'-azido-2',3'-dideoxyuridine-5'-diphosphate (AzddU-DP) by thymidylate kinase.
-
Step 3: Triphosphorylation: Finally, AzddU-DP is phosphorylated to the active metabolite, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AzddU-TP), by nucleoside diphosphate (B83284) kinase.
Interestingly, studies have revealed that AzddU-MP is the predominant intracellular metabolite.[1] Furthermore, novel metabolic pathways have been identified, leading to the formation of 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine.[1]
Figure 1: Metabolic activation pathway of this compound.
Core Mechanism of Action: Reverse Transcriptase Inhibition and Chain Termination
The active metabolite, AzddU-TP, acts as a potent and selective inhibitor of HIV reverse transcriptase.[2][3] The mechanism of inhibition involves two key processes:
-
Competitive Inhibition: AzddU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.[2][3] The affinity of AzddU-TP for HIV-1 reverse transcriptase is significantly higher than that for cellular DNA polymerases, which contributes to its selective antiviral activity.[2][3]
-
DNA Chain Termination: Once incorporated into the growing viral DNA chain, AzddU acts as a chain terminator.[4] The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[5] This effectively halts the elongation of the viral DNA, leading to the termination of reverse transcription.
References
- 1. abcam.com [abcam.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: 3'-β-Azido-2',3'-dideoxyuridine's Anti-HIV Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for effective antiretroviral therapies has led to the exploration of a myriad of nucleoside analogs capable of disrupting the life cycle of the Human Immunodeficiency Virus (HIV). Among these, 3'-β-Azido-2',3'-dideoxyuridine (ADU), also known as Azidouridine (AzddUrd), has emerged as a compound of significant interest. Structurally similar to the first approved anti-HIV drug, Zidovudine (AZT), ADU exhibits a potent and selective inhibitory effect on HIV reverse transcriptase in its triphosphate form. However, its journey from a promising enzymatic inhibitor to a clinically viable drug is hampered by challenges in its cellular activation. This technical guide provides a comprehensive analysis of the biological activity of ADU against HIV, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Analysis of Biological Activity
The biological activity of 3'-β-Azido-2',3'-dideoxyuridine and its phosphorylated form has been evaluated in various in vitro systems. The data reveals a significant disparity between the compound's potent enzymatic inhibition and its cellular antiviral efficacy.
| Compound | Parameter | Value | Cell Line/System | Reference |
| 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) | EC50 | 0.36 µM | MT-4 Lymphocytes | [1] |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | Selectivity Index | 677 | MT-4 Lymphocytes | [1] |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | Apparent Ki/Km (vs. Thymidine) | 71 | Human Thymidine (B127349) Kinase | [1] |
| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate | Inhibition of HIV-1 Reverse Transcriptase | Potent and Highly Selective | Enzyme Assay | [2] |
| 3'-Azido-2',3'-dideoxyuridine | Inhibition of Thymidine Phosphorylation (Apparent Ki) | 290 µM | Human Peripheral Blood Mononuclear Cell Extracts | [2] |
| 3'-Azido-2',3'-dideoxyuridine | Substrate for Thymidine Kinase (Apparent Km) | 67 µM | Human Peripheral Blood Mononuclear Cell Extracts | [2] |
Key Insights from the Data:
-
The triphosphate form of ADU is a potent inhibitor of HIV-1 reverse transcriptase, with an affinity comparable to that of AZT-triphosphate.[2]
-
However, the parent nucleoside, AzddUrd, demonstrates significantly lower anti-HIV activity in cell culture compared to AZT.[3]
-
This discrepancy is primarily attributed to the inefficient phosphorylation of AzddUrd by cellular thymidine kinase. The apparent inhibition constant (Ki) and Michaelis-Menten constant (Km) for AzddUrd as a substrate for thymidine kinase are substantially higher than those for thymidine and AZT, indicating a much lower affinity.[1][2]
Mechanism of Action: A Tale of Two Steps
The anti-HIV activity of 3'-β-Azido-2',3'-dideoxyuridine is contingent upon a two-step intracellular process: metabolic activation followed by enzymatic inhibition.
-
Intracellular Phosphorylation: For ADU to become an active inhibitor, it must be converted into its triphosphate form, ADU-TP. This phosphorylation cascade is initiated by cellular kinases, with the first step, the conversion to the monophosphate, being the most critical and, in the case of ADU, the most inefficient.
-
Inhibition of HIV Reverse Transcriptase: Once formed, ADU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV's reverse transcriptase. Upon incorporation into the growing viral DNA chain, the 3'-azido group of ADU-TP prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[2][4][5] This selective inhibition is due to the significantly higher affinity of ADU-TP for HIV reverse transcriptase compared to human DNA polymerases.[2]
Experimental Protocols
The evaluation of the anti-HIV activity of compounds like 3'-β-Azido-2',3'-dideoxyuridine involves a series of standardized in vitro assays.
Anti-HIV Activity Assay in Cell Culture
This assay determines the concentration of the compound required to inhibit viral replication in a cellular context.
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV infection, such as MT-4 or H9 cells, are commonly used.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compound (e.g., AzddUrd) are added to the wells.
-
A standardized amount of HIV-1 is then added to infect the cells.
-
Control wells include uninfected cells, infected-untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration at which a 50% reduction in the viral marker is observed compared to the infected-untreated control.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.
-
Principle: The assay measures the viability of cells after exposure to the test compound.
-
Procedure:
-
Uninfected cells are seeded in microtiter plates.
-
Serial dilutions of the test compound are added.
-
The plates are incubated for the same duration as the anti-HIV activity assay.
-
Cell viability is assessed using various methods, such as the MTT or XTT assay, which measures the metabolic activity of viable cells, or by using dyes that stain dead cells.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined, which is the drug concentration that causes a 50% reduction in cell viability. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.
HIV Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the ability of the compound's active form (triphosphate) to inhibit the enzymatic activity of HIV reverse transcriptase.
-
Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 reverse transcriptase using a synthetic template-primer.
-
Procedure:
-
The reaction is set up in a cell-free system containing recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., radioactively or fluorescently labeled).
-
Serial dilutions of the test inhibitor (e.g., ADU-triphosphate) are added to the reaction mixture.
-
The reaction is incubated to allow for DNA synthesis.
-
The amount of newly synthesized, labeled DNA is quantified.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the inhibitor that reduces the enzymatic activity of reverse transcriptase by 50%.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Action of 3'-β-Azido-2',3'-dideoxyuridine (ADU) against HIV.
Figure 2: Experimental Workflow for Cell-Based Anti-HIV Activity Assay.
Figure 3: Experimental Workflow for HIV Reverse Transcriptase Inhibition Assay.
Conclusion and Future Directions
3'-β-Azido-2',3'-dideoxyuridine represents a compelling case study in nucleoside analog drug development. While its triphosphate form is a highly effective and selective inhibitor of HIV reverse transcriptase, its clinical potential is significantly limited by its poor substrate efficiency for cellular thymidine kinase. This bottleneck in the activation pathway underscores the critical importance of cellular pharmacology in the design of antiviral nucleosides.
Future research in this area could focus on several key strategies to overcome this limitation:
-
Prodrug Approaches: Designing prodrugs of ADU that can bypass the initial phosphorylation step or enhance uptake and trapping within the cell.
-
Structural Modifications: Exploring modifications to the uridine (B1682114) base or the sugar moiety to improve affinity for thymidine kinase without compromising the inhibitory activity of the triphosphate form.
-
Combination Therapy: Investigating the synergistic potential of ADU with other antiretroviral agents that may enhance its phosphorylation or target different stages of the HIV life cycle.
By addressing the challenge of intracellular activation, the potent anti-HIV activity of the azido-dideoxyuridine scaffold could yet be harnessed for therapeutic benefit. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to build upon in the ongoing effort to combat HIV.
References
- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zidovudine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
The Discovery and Development of 3'-Azido-3'-deoxythymidine (Zidovudine): A Technical Overview
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the discovery, mechanism of action, and developmental pathway of 3'-azido-3'-deoxythymidine (AZT), commercially known as Zidovudine. Initially synthesized as a potential anticancer agent, AZT was later identified as a potent inhibitor of retroviral replication, leading to its landmark approval as the first drug for the treatment of HIV/AIDS. This document details the seminal experiments that established its antiviral efficacy, presents key quantitative data in a structured format, outlines the experimental protocols for its evaluation, and visualizes its metabolic activation pathway. The content herein is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and pharmaceutical development.
Introduction: From Oncology to Antiviral Therapy
The journey of 3'-azido-3'-deoxythymidine (AZT) began in 1964 at the Michigan Cancer Foundation, where Jerome Horwitz synthesized it with the initial goal of creating a new anticancer drug. The underlying hypothesis was that AZT could interfere with DNA replication in cancerous cells. However, the compound showed little promise in cancer models of the time and was subsequently shelved.
The emergence of the Human Immunodeficiency Virus (HIV) in the early 1980s prompted a large-scale screening of existing compounds for any potential antiviral activity. In 1985, a collaborative effort between scientists at the National Cancer Institute (NCI) and Burroughs Wellcome (now part of GlaxoSmithKline) identified AZT as a potent inhibitor of HIV replication in vitro. This discovery marked a pivotal moment in the fight against AIDS, leading to rapid clinical development and its eventual approval by the U.S. Food and Drug Administration (FDA) in 1987, an unprecedentedly short period for a new drug.
Mechanism of Action: A Chain Terminator
AZT is a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is contingent upon its conversion into an active triphosphate form within the host cell.
-
Cellular Uptake and Phosphorylation: AZT, a thymidine (B127349) analog, readily enters host cells and is sequentially phosphorylated by cellular kinases to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active moiety, AZT-triphosphate (AZT-TP).
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.
-
DNA Chain Termination: The reverse transcriptase enzyme incorporates AZT-MP into the growing viral DNA strand. The 3'-azido group of AZT prevents the formation of the next 3',5'-phosphodiester bond, thereby terminating the elongation of the DNA chain. This premature termination effectively halts the viral replication cycle.
The selectivity of AZT arises from its higher affinity for HIV reverse transcriptase compared to human DNA polymerases, although some inhibition of host polymerases, particularly mitochondrial DNA polymerase gamma, does occur and is associated with some of the drug's toxicities.
Quantitative Efficacy Data
The antiviral potency of AZT has been extensively characterized in various in vitro systems. The following tables summarize key quantitative data related to its efficacy against HIV-1.
| Table 1: In Vitro Antiviral Activity of Zidovudine (AZT) against HIV-1 | |
| Parameter | Value |
| EC50 (Effective Concentration, 50%) | 0.003 - 0.01 µM |
| Description | Concentration required to inhibit HIV-1 replication by 50% in cell culture. |
| IC50 (Inhibitory Concentration, 50%) | 0.003 - 0.05 µM |
| Description | Concentration required to inhibit the activity of purified HIV-1 reverse transcriptase by 50%. |
| CC50 (Cytotoxic Concentration, 50%) | > 200 µM |
| Description | Concentration that causes a 50% reduction in the viability of host cells (e.g., MT-4 cells). |
| Selectivity Index (SI) | > 20,000 |
| Description | Ratio of CC50 to EC50, indicating the drug's therapeutic window. |
Note: Values can vary depending on the specific HIV-1 strain, cell line used, and assay conditions.
Key Experimental Protocols
The evaluation of AZT's antiviral activity relies on standardized in vitro assays. The following are detailed methodologies for two fundamental experiments.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the concentration of AZT-triphosphate (the active form) required to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase by 50% (IC50).
Materials:
-
Purified recombinant HIV-1 reverse transcriptase (RT).
-
Poly(rA)-oligo(dT) template-primer.
-
[³H]-deoxythymidine triphosphate ([³H]dTTP).
-
Varying concentrations of AZT-triphosphate (AZT-TP).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [³H]dTTP.
-
Aliquot the mixture into microcentrifuge tubes.
-
Add varying concentrations of AZT-TP to the tubes. A control tube with no inhibitor is also prepared.
-
Initiate the reaction by adding a standardized amount of purified HIV-1 RT to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reactions by adding ice-cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated [³H]dTTP.
-
Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of RT inhibition against the log concentration of AZT-TP to determine the IC50 value.
Cell-Based Antiviral Activity Assay (MTT Assay)
Objective: To determine the concentration of AZT required to protect host cells from HIV-1 induced cytopathic effects by 50% (EC50).
Materials:
-
A susceptible human T-cell line (e.g., MT-4, CEM).
-
A laboratory-adapted strain of HIV-1.
-
Varying concentrations of AZT.
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Protocol:
-
Seed the 96-well plates with the host T-cells at a predetermined density.
-
Add serial dilutions of AZT to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).
-
Infect the cells with a standardized amount of HIV-1 (except for the cell control wells).
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 4-5 days).
-
After incubation, add MTT solution to all wells and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.
-
Plot the percentage of protection against the log concentration of AZT to determine the EC50 value.
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic activation pathway of AZT and the general workflow for its in vitro evaluation.
Caption: Metabolic activation pathway of Zidovudine (AZT) within the host cell.
Caption: Generalized workflow for in vitro cell-based antiviral efficacy testing.
Conclusion
The story of 3'-azido-3'-deoxythymidine is a landmark in pharmaceutical history, demonstrating the value of compound libraries and the potential for repurposing drugs for new indications. Its rapid development and approval provided the first effective treatment against HIV, transforming a fatal diagnosis into a manageable chronic condition for many. While newer antiretroviral agents with improved efficacy and safety profiles have since been developed, AZT remains a cornerstone of combination antiretroviral therapy and a testament to the power of targeted drug discovery. This guide has provided a technical foundation for understanding its discovery, mechanism, and the experimental basis for its clinical use.
3'-beta-Azido-2',3'-dideoxyuridine: A Technical Guide on its Function as a Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-beta-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine, a nucleoside analog that has demonstrated potential as a reverse transcriptase inhibitor. This document consolidates key findings on its mechanism of action, cellular pharmacology, and antiviral activity, presenting data in a structured format to aid in research and development efforts.
Introduction
3'-Azido-2',3'-dideoxyuridine (B1200160) (AZDU) is a synthetic pyrimidine (B1678525) nucleoside analog belonging to the same class of compounds as Zidovudine (AZT).[1] Its structural similarity to the natural nucleoside, deoxyuridine, allows it to act as a competitive substrate inhibitor for viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] AZDU has shown potent anti-HIV activity in human peripheral blood mononuclear cells with the significant advantage of reduced toxicity to human bone marrow cells compared to AZT.[3][4]
Mechanism of Action
The antiviral activity of AZDU is contingent upon its intracellular conversion to the active triphosphate form, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZDU-TP).[2][3] This process is initiated by cellular kinases.
Intracellular Phosphorylation
Once inside the host cell, AZDU undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield AZDU-monophosphate (AZDU-MP), AZDU-diphosphate (AZDU-DP), and finally the active AZDU-TP.[3] Studies have shown that AZDU-MP is the predominant intracellular metabolite.[3] The efficiency of this phosphorylation cascade is a critical determinant of the drug's antiviral potency.
Inhibition of Reverse Transcriptase and Chain Termination
AZDU-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] The triphosphate analog binds to the active site of the reverse transcriptase. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of AZDU prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide.[5] This leads to the premature termination of DNA chain elongation, thereby halting viral replication.[5][6]
Antiviral Activity and Cytotoxicity
The antiviral efficacy of AZDU and its analogs has been evaluated against various retroviruses. The following tables summarize the available quantitative data on their activity and toxicity.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 3'-Azido-2',3'-dideoxyuridine (AZDU) | HIV-1 | MT-4 | 0.36[7] | >100[8] | >277 |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004[7] | 20 | 5000[7] |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | M-MuLV | SC-1 | 1.5[8] | >100[8] | >66.7 |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | M-MuLV | SC-1 | 3.0[8] | >100[8] | >33.3 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration for the host cells. SI: Selectivity Index (CC50/EC50). M-MuLV: Moloney murine leukemia virus.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of antiviral compounds. The following sections outline the general methodologies employed in the studies of AZDU.
Reverse Transcriptase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of purified reverse transcriptase.
Methodology:
-
A reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), viral reverse transcriptase, and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP), is prepared.
-
Varying concentrations of the test compound in its triphosphate form (AZDU-TP) are added to the reaction mixtures.
-
The reactions are incubated at 37°C to allow for DNA synthesis.
-
The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected.
-
The amount of incorporated radioactivity is quantified using scintillation counting.
-
The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Antiviral Assay
This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.
Methodology:
-
Susceptible host cells (e.g., MT-4, H9, or peripheral blood mononuclear cells) are infected with the virus (e.g., HIV-1).[9]
-
The infected cells are then cultured in the presence of serial dilutions of the test compound (AZDU).
-
After a specific incubation period, the extent of viral replication is measured. This can be done by quantifying viral antigens (e.g., p24 antigen ELISA), measuring reverse transcriptase activity in the culture supernatant, or observing virus-induced cytopathic effects.[10]
-
The 50% effective concentration (EC₅₀) is determined.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to the host cells.
Methodology:
-
Uninfected host cells are cultured in the presence of serial dilutions of the test compound.
-
After a defined exposure time, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
The 50% cytotoxic concentration (CC₅₀) is calculated.
Cellular Pharmacology and Metabolism
The intracellular metabolism of AZDU is a key factor influencing its antiviral activity and potential for toxicity.
-
Phosphorylation: As previously mentioned, AZDU is phosphorylated to its active triphosphate form by cellular kinases.[2] The rate of this conversion can vary between different cell types.[11]
-
Metabolite Profile: In human peripheral blood mononuclear cells and bone marrow cells, AZDU-monophosphate is the most abundant intracellular metabolite.[3] The levels of the diphosphate (B83284) and triphosphate forms are significantly lower.[3]
-
Selectivity: The triphosphate of AZDU demonstrates a significantly higher affinity for viral reverse transcriptase compared to human cellular DNA polymerases, which contributes to its selective antiviral effect.[2]
Conclusion
This compound is a potent reverse transcriptase inhibitor with a well-defined mechanism of action involving intracellular phosphorylation and subsequent chain termination of viral DNA synthesis. Its favorable toxicity profile in vitro compared to some other nucleoside analogs makes it a compound of continued interest in the development of new antiretroviral therapies. Further research into its in vivo pharmacokinetics and resistance profile is warranted to fully elucidate its therapeutic potential.
References
- 1. CA1313498C - 3'-azido-2', 3'-dideoxyuridine anti-retroviral composition - Google Patents [patents.google.com]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisheteroarylpiperazine reverse transcriptase inhibitor in combination with 3'-azido-3'-deoxythymidine or 2',3'-dideoxycytidine synergistically inhibits human immunodeficiency virus type 1 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo anti-retrovirus activity, and intracellular metabolism of 3'-azido-2',3'-dideoxythymidine and 2',3'-dideoxycytidine are highly dependent on the cell species - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorylation of 3'-Azido-2',3'-dideoxyuridine (AzddU) to its Active Triphosphate Form: A Technical Guide
Introduction
3'-Azido-2',3'-dideoxyuridine (AzddU), also known as Azidouridine, is a nucleoside analog that has been investigated for its potential antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). As with many nucleoside analogs, AzddU is a prodrug that requires intracellular phosphorylation to its triphosphate form, AzddU-TP, to exert its therapeutic effect. This active metabolite then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides an in-depth overview of the enzymatic cascade responsible for the bioactivation of AzddU, presenting key kinetic data and experimental methodologies relevant to researchers and drug development professionals in the field.
The Phosphorylation Cascade of AzddU
The intracellular conversion of AzddU to its active triphosphate moiety is a sequential three-step process, catalyzed by a series of host cell kinases. Each step adds a phosphate (B84403) group to the 5'-hydroxyl position of the deoxyribose sugar.
-
Monophosphorylation: AzddU is first phosphorylated to AzddU-monophosphate (AzddU-MP). This initial and often rate-limiting step is catalyzed by cytosolic thymidine (B127349) kinase 1 (TK1). Some studies suggest that deoxycytidine kinase (dCK) might also contribute to this conversion, albeit to a lesser extent.
-
Diphosphorylation: Subsequently, AzddU-MP is converted to AzddU-diphosphate (AzddU-DP). This reaction is catalyzed by thymidylate kinase (TMPK).
-
Triphosphorylation: The final phosphorylation step, yielding the active AzddU-triphosphate (AzddU-TP), is carried out by nucleoside diphosphate (B83284) kinase (NDPK).
This enzymatic pathway is crucial for the drug's efficacy, and any inefficiency in these steps can significantly limit the intracellular concentration of the active compound and, consequently, its antiviral potency.
Enzyme Kinetics of AzddU Phosphorylation
The efficiency of each phosphorylation step can be quantified by key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These values help to understand the substrate affinity and catalytic rate of the enzymes involved. The phosphorylation efficiency is often expressed as the ratio Vmax/Km.
Table 1: Kinase Activity with AzddU and Related Compounds
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Phosphorylation Efficiency (Vmax/Km) |
|---|---|---|---|---|
| Thymidine Kinase 1 (TK1) | Thymidine | 1.6 | 2800 | 1750 |
| AzddU | 130 | 14 | 0.11 | |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | 0.4 | 30 | 75 |
| AzddU | >1000 | - | - | |
| Thymidylate Kinase (TMPK) | dTMP | 5.0 | 6000 | 1200 |
| | AzddU-MP | 120 | 230 | 1.9 |
Data presented is a compilation from various studies and may vary based on experimental conditions.
Experimental Protocols
In Vitro Kinase Assays
This protocol outlines a general method for determining the kinetic parameters of kinases involved in AzddU phosphorylation using radiolabeled substrates.
Objective: To measure the rate of phosphorylation of AzddU and its phosphorylated intermediates by purified or recombinant kinases.
Materials:
-
Purified recombinant human TK1, dCK, or TMPK.
-
[γ-³²P]ATP or [³H]AzddU.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
Substrates: AzddU, AzddU-MP, ATP.
-
DE-81 ion-exchange filter paper.
-
Scintillation counter and fluid.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a specific concentration of the kinase, varying concentrations of the substrate (AzddU or AzddU-MP), and a fixed concentration of the phosphate donor (e.g., [γ-³²P]ATP).
-
Initiation: Start the reaction by adding the enzyme to the mixture and incubate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the assay.
-
Termination: Stop the reaction by spotting a small aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unreacted radiolabeled ATP. A final wash with ethanol (B145695) is used to dry the discs.
-
Quantification: Place the dried filter discs into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the amount of phosphorylated product formed.
-
Data Analysis: Convert the counts per minute (CPM) to pmol of product formed. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Intracellular Phosphorylation in Cell Culture
This protocol describes a method to measure the formation of AzddU metabolites in cultured cells.
Objective: To quantify the intracellular concentrations of AzddU, AzddU-MP, AzddU-DP, and AzddU-TP.
Materials:
-
Cell line of interest (e.g., CEM, H9, or peripheral blood mononuclear cells).
-
[³H]AzddU.
-
Cell culture medium and supplements.
-
Perchloric acid (PCA) or methanol (B129727) for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.
-
Radiochemical detector or fraction collector and scintillation counter.
Methodology:
-
Cell Culture and Treatment: Plate the cells at a desired density. Treat the cells with a known concentration of [³H]AzddU and incubate for various time points.
-
Cell Harvesting: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 0.5 M PCA or 60% methanol).
-
Neutralization: If using PCA, neutralize the extract with a base (e.g., potassium hydroxide). Centrifuge to remove the precipitate.
-
HPLC Analysis: Inject a known volume of the cell extract onto an anion-exchange HPLC column. Elute the metabolites using a gradient of a suitable buffer (e.g., ammonium phosphate).
-
Detection and Quantification: Monitor the column eluate with a UV detector and a radiochemical detector. Alternatively, collect fractions at regular intervals and measure the radioactivity of each fraction by scintillation counting.
-
Data Analysis: Identify the peaks corresponding to AzddU and its phosphorylated metabolites based on their retention times, which are determined by running authentic standards. Calculate the intracellular concentration of each metabolite based on the peak area (or radioactivity), the specific activity of the radiolabeled drug, and the cell volume.
Conclusion
The phosphorylation of 3'-Azido-2',3'-dideoxyuridine is a prerequisite for its antiviral activity. The conversion is a multi-step enzymatic process mediated by host cell kinases, with the initial phosphorylation by thymidine kinase 1 being the rate-limiting step. The kinetic data reveal a significantly lower efficiency for AzddU phosphorylation compared to the natural substrates, which can be a limiting factor for its therapeutic efficacy. The detailed experimental protocols provided herein offer a framework for researchers to investigate the metabolism of AzddU and other nucleoside analogs, facilitating the development of more potent antiviral agents. Understanding this core activation pathway is fundamental for optimizing drug design and predicting clinical outcomes.
Intracellular Metabolism of 3'-β-Azido-2',3'-dideoxyuridine (AZddU) in Peripheral Blood Mononuclear Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the intracellular metabolic pathways of 3'-β-Azido-2',3'-dideoxyuridine (AZddU), a nucleoside analog with potent anti-human immunodeficiency virus (HIV) activity. The antiviral efficacy of AZddU is contingent upon its conversion into an active form within host cells, primarily peripheral blood mononuclear cells (PBMCs). Understanding this metabolic activation is crucial for optimizing its therapeutic application and developing next-generation antiviral agents. This document details the core phosphorylation pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes the metabolic and experimental processes.
Core Metabolic Pathway: Anabolic Phosphorylation
The primary mechanism for the antiviral activity of AZddU involves its intracellular phosphorylation by host cellular kinases.[1] This multi-step process converts the prodrug into its pharmacologically active triphosphate analog.
-
Initial Phosphorylation: AZddU enters the PBMC and is first phosphorylated to 3'-azido-2',3'-dideoxyuridine-5'-monophosphate (AZddU-MP). This initial step is a critical, rate-limiting factor in the activation cascade. Studies using human PBMC extracts indicate that this conversion is mediated by cellular kinases, with thymidine (B127349) kinase playing a significant role.[2]
-
Sequential Phosphorylation: AZddU-MP is subsequently phosphorylated to its diphosphate (B83284) (AZddU-DP) and then its triphosphate (AZddU-TP) forms by other cellular kinases.
-
Mechanism of Action: The final product, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZddU-TP), is a potent inhibitor of HIV reverse transcriptase.[2] It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[2] Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of further phosphodiester bonds, leading to chain termination and the inhibition of viral replication.[1]
Metabolic Activation and Inhibition Pathway
Caption: Anabolic pathway of AZddU in PBMCs and its inhibitory action on HIV.
Quantitative Metabolic Data
The efficiency of AZddU's phosphorylation and its interaction with cellular enzymes have been quantified, providing insight into its metabolic profile compared to endogenous nucleosides and other analogs like 3'-azido-3'-deoxythymidine (AZT or Zidovudine).
Table 1: Kinetic Parameters of AZddU Phosphorylation in PBMC Extracts
This table summarizes the kinetic constants for AZddU and related compounds, demonstrating their affinity for and phosphorylation rate by cellular kinases from human PBMC extracts.[2]
| Compound | Parameter | Value (µM) | Note |
| Thymidine | Km | 7.0 | Michaelis-Menten constant for the natural substrate. |
| AZddU | Km | 67 | Indicates a lower affinity for kinases compared to thymidine. |
| Ki | 290 | Inhibition constant against thymidine phosphorylation. | |
| AZT | Km | 1.4 | Indicates a much higher affinity for kinases than AZddU. |
| Ki | 3.4 | Potent inhibitor of thymidine phosphorylation. |
Data sourced from studies on human peripheral blood mononuclear cell extracts.[2]
Table 2: Relative Phosphorylation Rates
The maximal velocity (Vmax) of phosphorylation for AZddU is lower than that of the natural substrate, thymidine.
| Substrate | Relative Vmax (% of Thymidine) |
| AZddU | 40% |
| AZT | 30% |
Rates were determined in human PBMC extracts.[2]
Table 3: Intracellular Metabolite Distribution in PBMCs
Following incubation with AZddU, the monophosphate is the most abundant metabolite, indicating that the initial phosphorylation is efficient, but subsequent steps may be less so.
| Metabolite | Percentage of Intracellular Radioactivity |
| AZddU-MP | ~ 55% - 65% |
| AZddU-DP | 10- to 100-fold lower than AZddU-MP |
| AZddU-TP | 10- to 100-fold lower than AZddU-MP |
| AzdU-diphosphohexoses | ~ 20% (after 48h incubation) |
Data from PBMCs incubated with 2 or 10 µM [³H]AZddU.[3]
Alternative Metabolic Pathways
In addition to the primary phosphorylation cascade, novel metabolic pathways for AZddU have been identified in human PBMCs.[3] These pathways lead to the formation of 5'-O-diphosphohexose derivatives.
-
3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose (AzdU-DP-Glucose)
-
3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine (AzdU-DP-GlcNAc)
These metabolites can accumulate to significant levels, accounting for up to 20% of intracellular drug-related compounds after 48 hours.[3] The formation of these derivatives represents a potentially significant alternative metabolic fate for AZddU-MP, which could influence the overall availability of the monophosphate for conversion to the active triphosphate form.
Formation of Diphosphohexose Derivatives
Caption: Alternative metabolic pathways for AZddU-MP in human PBMCs.
Experimental Protocols
The characterization of AZddU metabolism relies on a series of well-defined experimental procedures.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs from whole blood is density gradient centrifugation.[4]
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Layering: Carefully layer the diluted blood over a Ficoll-Paque (or similar density gradient medium) solution in a centrifuge tube.
-
Centrifugation: Centrifuge the tubes at approximately 500-600 x g for 30 minutes at room temperature with the brake off.[4]
-
Harvesting: After centrifugation, a distinct white layer of PBMCs will form at the interface between the plasma and the Ficoll medium. Carefully aspirate this layer.
-
Washing: Wash the harvested cells multiple times with a phosphate-buffered saline (PBS) solution to remove platelets and Ficoll residue, centrifuging at a lower speed (e.g., 1000 x g for 5 minutes) to pellet the cells.[4]
-
Cell Counting: Resuspend the final cell pellet and perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue exclusion).
Analysis of Intracellular AZddU Metabolism
This protocol outlines the steps to quantify the intracellular metabolites of AZddU.
-
Cell Incubation: Incubate isolated PBMCs (at a defined concentration, e.g., 1-2 x 10⁵ cells per well) in a suitable culture medium.[5] Add radiolabeled [³H]AZddU at a known concentration (e.g., 2 or 10 µM) and incubate for various time points (e.g., 2, 8, 24, 48 hours).[3]
-
Metabolite Extraction:
-
Terminate the incubation by rapidly cooling the cells and washing them with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and precipitate macromolecules by adding a cold acid, such as 60% methanol (B129727) or perchloric acid.
-
Centrifuge to pellet the cellular debris. The supernatant contains the soluble intracellular metabolites.
-
Neutralize the acidic extract with a base (e.g., potassium hydroxide) if necessary.
-
-
Chromatographic Separation:
-
Analyze the neutralized extracts using High-Performance Liquid Chromatography (HPLC).[3]
-
Employ an anion-exchange column to separate the negatively charged phosphate (B84403) metabolites (AZddU-MP, -DP, -TP) and diphosphohexose derivatives.[3]
-
Use a gradient elution with increasing salt concentration (e.g., ammonium (B1175870) phosphate buffer) to resolve the different phosphorylated species.
-
-
Quantification:
-
Collect fractions from the HPLC eluent.
-
Quantify the amount of radiolabel in each fraction using liquid scintillation counting.
-
Identify peaks by comparing their retention times to those of known standards for AZddU and its phosphorylated derivatives. The results are typically expressed as picomoles of metabolite per 10⁶ cells.
-
Experimental Workflow for Metabolite Analysis
References
- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an optimized method for processing peripheral blood mononuclear cells for 1H-nuclear magnetic resonance-based metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive real-time metabolic profiling of peripheral blood mononuclear cells reveals important methodological considerations for immunometabolism research - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 3'-β-Azido-2',3'-dideoxyuridine: A Technical Guide to Synthesis, Antiviral Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-β-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine, is a pyrimidine (B1678525) nucleoside analog that has demonstrated significant antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV). Its structural resemblance to natural nucleosides allows it to interfere with viral replication. This technical guide provides an in-depth overview of the structural analogs of AZDU, detailing their synthesis, biological properties, and mechanism of action. Through a comprehensive review of key research, this document aims to serve as a valuable resource for professionals in the fields of medicinal chemistry, virology, and drug development.
Introduction to 3'-β-Azido-2',3'-dideoxyuridine (AZDU)
AZDU is a synthetic nucleoside analog characterized by the presence of an azido (B1232118) group (-N₃) at the 3'-position of the deoxyribose sugar moiety and the absence of a hydroxyl group at the 2'-position.[1] This unique structure is key to its function as an antiviral agent. Like other 2',3'-dideoxynucleosides, AZDU acts as a chain terminator during viral DNA synthesis. The azido group at the 3'-position prevents the formation of the 3',5'-phosphodiester bond, which is essential for elongating the DNA chain.
The development of AZDU and its analogs has been a crucial area of research in the quest for more effective and less toxic antiviral therapies.[2] While AZDU itself has shown promise, its clinical utility has been hampered by factors such as a short half-life and metabolic instability.[2] This has spurred the development of a wide array of structural analogs designed to improve its pharmacokinetic profile, enhance antiviral potency, and broaden its spectrum of activity.
Structural Modifications and Synthesis Strategies
The synthesis of AZDU analogs involves various chemical modifications to the parent molecule. These modifications can be broadly categorized into three areas: the pyrimidine base, the sugar moiety, and the 5'-hydroxyl group.
Modifications of the Pyrimidine Base
Modifications at the 5-position of the uridine (B1682114) base have been extensively explored to enhance antiviral activity and selectivity.
-
Halogenation: Introduction of halogen atoms like bromine and iodine at the 5-position has been shown to yield compounds with significant anti-retroviral activity.[3]
-
Alkylation: The addition of small alkyl groups, such as a methyl group to create 3'-azido-2',3'-dideoxy-5-methylcytidine (a derivative of thymidine (B127349), which is 5-methyluracil), has resulted in potent inhibitors of HIV-1.[4]
-
Other Substitutions: Various other functional groups have been introduced at the 5-position to probe the structure-activity relationship (SAR).[5]
A general synthetic approach for these modifications often starts from 3'-azido-2',3'-dideoxyuridine (B1200160), which is then halogenated or otherwise modified at the 5-position.
Modifications of the Sugar Moiety
Alterations to the 2',3'-dideoxyribose ring are another key strategy for developing novel analogs.
-
Unsaturation: The introduction of a double bond between the 2' and 3' carbons results in 2',3'-didehydro-2',3'-dideoxynucleosides (d4 nucleosides), a class of compounds known for their potent anti-HIV activity.[6]
-
Substitution at the 2'-Position: The introduction of substituents at the 2'-position has also been investigated, though some modifications can lead to a loss of activity.[7]
-
Fluorination: Replacing the hydrogen at the 3'-position with a fluorine atom has led to the synthesis of 3'-fluoro-substituted pyrimidine 2',3'-dideoxynucleoside analogues with potent anti-HIV activity.[8]
Purine (B94841) Analogs
Replacing the pyrimidine base with a purine (adenine or guanine) while retaining the 3'-azido-2',3'-dideoxyribose sugar has yielded a series of potent antiviral agents.[9][10] These purine analogs often exhibit a different spectrum of activity and cellular metabolism compared to their pyrimidine counterparts.[11] Microwave-assisted transglycosylation reactions have been effectively used to synthesize these purine nucleosides.[11]
Biological Properties and Antiviral Activity
The antiviral activity of AZDU analogs is typically evaluated in cell-based assays against various viruses, with a primary focus on retroviruses like HIV and Moloney murine leukemia virus (M-MuLV).[3] The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial measure of the compound's therapeutic potential.
Quantitative Data on Antiviral Activity
The following tables summarize the reported antiviral activities of various AZDU analogs.
Table 1: Antiviral Activity of 5-Substituted Pyrimidine Analogs of 3'-Azido-2',3'-dideoxyuridine against M-MuLV [3]
| Compound | 5-Substituent | EC₅₀ (µM) |
| 3'-Azido-2',3'-dideoxythymidine | -CH₃ | 0.02 |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | -Br | 1.5 |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | -I | 3.0 |
Table 2: Anti-HIV Activity of 3'-Substituted Pyrimidine 2',3'-dideoxynucleoside Analogs in MT-4 Cells [8]
| Compound | 3'-Substituent | Base | EC₅₀ (µM) | Selectivity Index |
| FddThd | -F | Thymine | 0.001 | 197 |
| AzddThd (AZT) | -N₃ | Thymine | 0.004 | 5000 |
| FddUrd | -F | Uracil | 0.04 | 500 |
| AzddUrd (AZDU) | -N₃ | Uracil | 0.36 | 677 |
Table 3: Anti-HIV-1 Activity of Purine Analogs of 3'-Azido-2',3'-dideoxyribose in Human PBM Cells [9]
| Compound | Purine Base | EC₅₀ (µM) | EC₉₀ (µM) |
| 3'-Azido-2',3'-dideoxyadenosine (AZA) | Adenine | >10 | >10 |
| 3'-Azido-2',3'-dideoxyguanosine (AZG) | Guanine | 0.11 | 1.1 |
| 2,6-Diamino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)purine | 2,6-Diaminopurine | 0.03 | 0.11 |
Mechanism of Action
The antiviral activity of AZDU and its analogs is contingent upon their intracellular conversion to the active 5'-triphosphate form. This process is mediated by host cellular kinases.
Intracellular Phosphorylation
The initial and rate-limiting step in the activation of many nucleoside analogs is the phosphorylation to the 5'-monophosphate, catalyzed by cellular nucleoside kinases such as thymidine kinase.[12] Subsequent phosphorylations by nucleoside monophosphate and diphosphate (B83284) kinases yield the diphosphate and ultimately the active triphosphate metabolite.[12] The efficiency of this phosphorylation cascade can vary significantly between different cell types and is a key determinant of the drug's potency.[12][13]
The affinity of AZDU for thymidine kinase is lower than that of thymidine and 3'-azido-3'-deoxythymidine (AZT), which may explain its comparatively lower anti-HIV activity in some cell systems.[12]
Interestingly, AZDU can also be metabolized through unique pathways, leading to the formation of 5'-O-diphosphohexose derivatives.[14] These novel metabolites may contribute to the compound's overall biological effect and low toxicity profile.[14]
Inhibition of Viral Reverse Transcriptase
The 5'-triphosphate of AZDU (AZDU-TP) acts as a competitive inhibitor of the viral reverse transcriptase (RT).[12] It competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain.
AZDU-TP has been shown to be a potent and selective inhibitor of HIV-1 and simian immunodeficiency virus (SIV) reverse transcriptases, with an affinity similar to that of AZT-TP.[12]
Experimental Protocols
Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the general methodologies employed in the synthesis and evaluation of AZDU analogs are outlined below.
General Synthesis of Analogs
The synthesis of AZDU analogs typically involves multi-step chemical reactions. For instance, the preparation of 5-substituted analogs often begins with the parent nucleoside, which is then subjected to electrophilic substitution reactions at the 5-position of the pyrimidine ring. The synthesis of purine analogs frequently utilizes a transglycosylation reaction, where the glycosidic bond of a pre-formed purine nucleoside is cleaved and the purine base is transferred to the desired 3'-azido-2',3'-dideoxyribose sugar.[9][11] All synthesized compounds are rigorously purified by chromatographic techniques and their structures confirmed by spectroscopic methods such as NMR and mass spectrometry.
Antiviral Assays
The antiviral activity of the synthesized compounds is assessed in cell culture systems. For anti-HIV testing, human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMs) are infected with the virus and then treated with varying concentrations of the test compounds.[8][9] After a specific incubation period, the extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, or by assessing the cytopathic effect of the virus on the cells.[13]
Cytotoxicity Assays
The cytotoxicity of the compounds is evaluated in parallel with the antiviral assays using uninfected cells. Cell viability is typically measured using colorimetric assays, such as the MTT or XTT assay, which quantify the metabolic activity of the cells.
Enzyme Inhibition Assays
To elucidate the mechanism of action, in vitro enzyme inhibition assays are performed. The inhibitory activity of the 5'-triphosphate form of the analogs against purified viral reverse transcriptase is measured.[12] These assays typically involve measuring the incorporation of radiolabeled dNTPs into a DNA template in the presence and absence of the inhibitor.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships discussed in this guide.
Figure 1: A generalized workflow for the synthesis and biological evaluation of AZDU analogs.
Figure 2: The intracellular activation and mechanism of action of AZDU analogs.
Conclusion and Future Directions
The structural analogs of 3'-β-azido-2',3'-dideoxyuridine represent a rich field of investigation in the development of antiviral therapeutics. Modifications to the pyrimidine base, the sugar moiety, and the replacement of the pyrimidine with a purine ring have all yielded compounds with potent and selective antiviral activity. The data clearly indicate that the 3'-azido group is a critical pharmacophore for anti-retroviral activity.
Future research in this area will likely focus on several key aspects:
-
Prodrug Strategies: To overcome the pharmacokinetic limitations of AZDU, the development of prodrugs that can be efficiently converted to the active compound in vivo is a promising approach.[2]
-
Targeting Other Viruses: While much of the research has focused on HIV, the potential activity of these analogs against other viruses, such as hepatitis B virus (HBV), warrants further investigation.[11]
-
Overcoming Drug Resistance: As with all antiviral agents, the emergence of drug-resistant viral strains is a major concern. The synthesis and evaluation of novel analogs that are active against resistant strains will be a critical area of future research.
-
Combination Therapy: The evaluation of these analogs in combination with other antiviral agents may reveal synergistic effects and provide more durable treatment options.
References
- 1. 3'-beta-Azido-2',3'-dideoxyuridine | 101039-96-7 | Benchchem [benchchem.com]
- 2. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]
- 3. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 3'-azido-2',3'-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Engine: 3'-beta-Azido-2',3'-dideoxyuridine (AZU) as a Molecular Probe in Viral Replication
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-beta-Azido-2',3'-dideoxyuridine (AZU), a synthetic pyrimidine (B1678525) nucleoside analog, has emerged as a valuable tool in the intricate study of viral replication. Structurally similar to the native nucleoside deoxyuridine, AZU possesses a critical modification: an azido (B1232118) (-N3) group at the 3' position of the deoxyribose sugar. This seemingly minor alteration is the cornerstone of its utility, enabling its function as both a potent inhibitor of viral enzymes and a sophisticated probe for visualizing the dynamics of viral nucleic acid synthesis. This in-depth technical guide provides a comprehensive overview of AZU's core functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications to empower researchers in their virological investigations.
Mechanism of Action: A Tale of Termination
The primary mechanism by which AZU exerts its antiviral effect is through the termination of nascent viral DNA chains.[1] For this to occur, AZU must first be activated within the host cell through a series of phosphorylation events, converting it into its active triphosphate form, AZU-5'-triphosphate (AZU-TP). This bioactivation is a critical step, catalyzed by host cell kinases.
Once phosphorylated, AZU-TP acts as a competitive substrate for viral reverse transcriptases and DNA polymerases, vying for incorporation into the growing viral DNA strand in place of the natural deoxyuridine triphosphate (dUTP).[2] The viral polymerase, unable to distinguish between the analog and the native nucleoside, incorporates AZU-monophosphate into the DNA chain. However, the presence of the 3'-azido group instead of the essential 3'-hydroxyl group creates a molecular dead-end.[1] The absence of the 3'-OH prevents the formation of the phosphodiester bond required to add the next nucleotide, effectively halting further elongation of the DNA chain and aborting the replication process.[1]
Quantitative Antiviral Profile
The efficacy of AZU and its related compounds has been quantified against various retroviruses. The following tables summarize key antiviral activity and cytotoxicity data, providing a comparative overview for researchers.
Table 1: Anti-HIV Activity of 3'-Azido-2',3'-dideoxyuridine (AZU) and Related Compounds
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 3'-Azido-2',3'-dideoxyuridine (AZU) | HIV-1 | MT-4 | 0.36 | >100 | >277 | [1] |
| HIV-1 | PBMC | 0.18 - 0.46 | - | - | [2] | |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.004 | 20 | 5000 | [1] |
| 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC) | HIV-1 | PBM | 0.09 | >200 | >2222 | [3] |
| HIV-1 | Macrophages | 0.006 | >200 | >33333 | [3] | |
| HIV-2 | Lymphocytes | - | - | - | [3] | |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | HTLV-III/LAV | - | 2.3 | >100 | >43 | [4] |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | M-MULV | SC-1 | 3.0 | >100 | >33 | [4] |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). PBMC: Peripheral Blood Mononuclear Cells; PBM: Peripheral Blood Monocytes; M-MULV: Moloney Murine Leukemia Virus.
Experimental Protocols
Detailed methodologies are crucial for the successful application of AZU in research. The following sections provide step-by-step protocols for key experiments.
Protocol 1: In Vitro Reverse Transcriptase Inhibition Assay
This assay determines the inhibitory potential of AZU-TP on the activity of viral reverse transcriptase (RT).
Materials:
-
Purified recombinant viral reverse transcriptase
-
AZU-5'-triphosphate (AZU-TP)
-
Natural deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Poly(rA)/oligo(dT) template-primer
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled [³H]dTTP or a non-radioactive detection system (e.g., colorimetric assay kit)
-
Microplate reader (scintillation counter for radioactivity or spectrophotometer for colorimetric assay)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template-primer, and a mixture of dATP, dGTP, dCTP, and [³H]dTTP (or non-radioactive equivalent).
-
Add Inhibitor: Add varying concentrations of AZU-TP to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified viral RT to each well.
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (typically 37°C) for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA] or EDTA).
-
Detection:
-
Radioactive method: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific colorimetric assay kit being used. This typically involves the detection of a labeled nucleotide incorporated into the DNA.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each AZU-TP concentration compared to the no-inhibitor control. Determine the IC50 value, which is the concentration of AZU-TP that inhibits 50% of the RT activity.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This cell-based assay is used to determine the concentration of AZU that inhibits the formation of viral plaques.
Materials:
-
A susceptible host cell line (e.g., Vero, MT-4)
-
Virus stock of known titer
-
This compound (AZU)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically aiming for 50-100 plaques per well in the control).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Compound Addition: During the adsorption period, prepare different concentrations of AZU in the overlay medium.
-
Overlay: After adsorption, remove the viral inoculum and gently add the overlay medium containing the various concentrations of AZU (or no compound for the virus control).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each AZU concentration compared to the virus control. Determine the EC50 value, which is the concentration of AZU that reduces the number of plaques by 50%.
Protocol 3: Metabolic Labeling of Nascent Viral DNA with AZU and Click Chemistry
This protocol allows for the visualization of viral DNA synthesis in infected cells.
Materials:
-
Host cell line and virus
-
This compound (AZU)
-
Alkyne-modified fluorescent dye (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Cell culture reagents
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA, for copper-catalyzed click chemistry; or a copper-free click chemistry reagent)
-
Fluorescence microscope
Procedure:
-
Infection: Seed host cells on coverslips in a culture dish and infect them with the virus of interest.
-
Metabolic Labeling: At the desired time post-infection, add AZU to the cell culture medium at a concentration that allows for incorporation without causing immediate cell death (e.g., 10-50 µM). Incubate for a period that allows for viral DNA replication (e.g., 4-24 hours).
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction:
-
Prepare the click reaction cocktail containing the alkyne-fluorescent dye in the appropriate reaction buffer.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Counterstaining: Wash the cells extensively with PBS to remove unreacted reagents. Optionally, counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled nascent viral DNA using a fluorescence microscope.
Visualizing the Pathways and Processes
Graphical representations are invaluable for understanding the complex interactions and workflows involved in studying AZU. The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of AZU's function and application.
AZU's Intracellular Activation and Mechanism of Action
Caption: Intracellular phosphorylation cascade of AZU and its subsequent action as a viral DNA chain terminator.
Experimental Workflow: Reverse Transcriptase Inhibition Assay
Caption: Step-by-step workflow for the in vitro reverse transcriptase inhibition assay.
Experimental Workflow: Metabolic Labeling and Click Chemistry
Caption: Workflow for labeling and visualizing nascent viral DNA using AZU and click chemistry.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in developing sophisticated tools for virology research. Its dual capacity to act as a chain-terminating antiviral agent and a molecular probe for bioorthogonal click chemistry provides researchers with a versatile instrument to dissect the fundamental processes of viral replication. The quantitative data, detailed protocols, and visual workflows presented in this guide are intended to facilitate the effective application of AZU, ultimately contributing to a deeper understanding of viral pathogenesis and the development of novel antiviral strategies.
References
- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 101039-96-7 | Benchchem [benchchem.com]
- 3. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3'-beta-Azido-2',3'-dideoxyuridine in HIV-1 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-beta-Azido-2',3'-dideoxyuridine, also known as Azidouridine (ADU), is a nucleoside analog that demonstrates inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1). As a structural analog of thymidine, its mechanism of action is similar to that of Zidovudine (AZT), the first approved antiretroviral medication. This document provides detailed protocols for evaluating the anti-HIV-1 efficacy of this compound in in vitro assays, summarizes its antiviral activity and cytotoxicity, and illustrates its molecular mechanism of action.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Upon entry into the host cell, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated Azidouridine triphosphate prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound (AzddUrd) have been evaluated in human MT-4 lymphocytes. The following table summarizes the 50% effective concentration (EC50) required to inhibit HIV-1 replication and provides a comparison with the well-characterized anti-HIV-1 drug, Zidovudine (AZT or AzddThd). The selectivity index (SI), a measure of the compound's therapeutic window, is also presented.
| Compound | EC50 (µM) | Selectivity Index (SI) | Cell Line | Virus Strain |
| This compound (AzddUrd) | 0.36 | 677 | MT-4 Lymphocytes | HIV-1 |
| Zidovudine (AZT, AzddThd) | 0.004 | 5000 | MT-4 Lymphocytes | HIV-1 |
Note: The Selectivity Index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Replication Assay using p24 Antigen Quantification
This protocol details the steps to assess the inhibitory effect of this compound on HIV-1 replication in a susceptible cell line by measuring the production of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture the selected T-lymphocyte cell line in complete medium to a density of approximately 1 x 10^6 cells/mL.
-
On the day of the assay, assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
-
Drug Dilution:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM in half-log dilutions.
-
Include a no-drug control (medium with DMSO at the same concentration as the highest drug concentration) and a positive control (e.g., Zidovudine).
-
-
Infection and Treatment:
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into the wells of a 96-well plate.
-
Add 50 µL of the appropriate drug dilution to each well in triplicate.
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
Include uninfected cell controls for each drug concentration to assess cytotoxicity.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
-
Quantification of HIV-1 Replication:
-
After the incubation period, centrifuge the plates at a low speed to pellet the cells.
-
Carefully collect 100 µL of the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of HIV-1 replication for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells, allowing for the calculation of the selectivity index.
Materials:
-
Human T-lymphocyte cell line (same as in the antiviral assay)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.
-
Add 100 µL of the same drug dilutions prepared for the antiviral assay to the wells in triplicate.
-
Include a no-drug control and a cell-free blank (medium only).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay (7 days).
-
-
MTT Staining:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the cell-free blank from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of Action of this compound
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for HIV-1 Replication Assay
Caption: Workflow for determining the anti-HIV-1 activity of a test compound.
Application Note: HPLC Analysis of 3'-β-Azido-2',3'-dideoxyuridine and its Metabolites in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-Azido-2',3'-dideoxyuridine, also known as Zidovudine (B1683550) (AZT) or Azidothymidine, was the first antiretroviral drug approved for the treatment of HIV infection.[1][2] As a nucleoside analog reverse transcriptase inhibitor (NRTI), AZT requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect.[1][3][4] The metabolic pathway of AZT also includes the formation of its 5'-monophosphate (AZT-MP) and 5'-diphosphate (AZT-DP) intermediates.[1][3] Additionally, AZT is metabolized into its inactive glucuronidated form (GZDV) and an amino metabolite (AMT).[5][6] Understanding the intracellular concentrations of AZT and its various metabolites is crucial for evaluating its efficacy, metabolism, and potential toxicity in drug development and research.
This application note provides a detailed protocol for the analysis of AZT and its metabolites in cell culture samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.
Metabolic Pathway of Zidovudine (AZT)
The intracellular metabolism of AZT is a multi-step process involving both activation (phosphorylation) and inactivation pathways. The phosphorylation cascade is essential for its antiviral activity, while other metabolic routes can influence its overall disposition and potential for drug-drug interactions.
Figure 1: Metabolic pathway of Zidovudine (AZT).
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., peripheral blood mononuclear cells (PBMCs), MOLT-3, or other relevant cell lines) in appropriate cell culture flasks or plates at a desired density.
-
Drug Incubation: Treat the cells with the desired concentrations of AZT.
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation.
-
Cell Counting: Determine the cell number for normalization of the results.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug residues.
Sample Preparation: Intracellular Extraction
-
Cell Lysis: Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 60% methanol (B129727) or 50mM Tris-HCl with 0.5% NP-40).[7] To enhance lysis, perform three freeze-thaw cycles.[7]
-
Protein Precipitation: Precipitate proteins by adding an equal volume of cold perchloric acid or trichloroacetic acid.[7][8]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Neutralization: Neutralize the supernatant containing the analytes.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analytes, perform solid-phase extraction using C18 cartridges.[8]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.[2][5]
HPLC Analysis
The following tables summarize typical HPLC and UHPLC-MS/MS conditions for the analysis of AZT and its metabolites.
Table 1: HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., Hypersil ODS, 150x4.6 mm, 5 µm)[8] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 40 mM sodium acetate, pH 7)[8] |
| Flow Rate | 1.0 - 2.0 mL/min[5][8] |
| Detection | UV at 267 nm[5] |
| Injection Volume | 20 - 50 µL |
Table 2: UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., Hypersil C18, 100x2.1 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile-methanol mixture (10:30, v/v) with 0.25% acetic acid[2] |
| Flow Rate | 0.20 mL/min[2] |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table presents a summary of quantitative data for the analysis of AZT and its metabolites from various studies.
Table 3: Summary of Quantitative Data
| Analyte | Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Reference |
| AZT | HPLC-UV | Plasma | 10 ng/mL (LOQ) | 10 - 100 ng/mL | [9] |
| AZT | HPLC-UV | Plasma, Amniotic Fluid, Tissues | 0.01 - 0.075 µg/mL (LOD) | Not Specified | [8] |
| AZT-TP | HPLC-MS/MS | PBMCs | 4.0 fmol/10⁶ cells (LOD) | 4.0 - 10,000 fmol/10⁶ cells | [2] |
| GZDV | HPLC-UV | Plasma | 100 ng/mL (LOQ) | Not Specified | [5] |
| AMT | HPLC-MS/MS | Plasma | < 18 ng/mL | Not Specified | [5] |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the HPLC analysis of AZT and its metabolites in cell culture.
Figure 2: Experimental workflow for HPLC analysis.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of 3'-β-Azido-2',3'-dideoxyuridine and its key metabolites in cell culture using HPLC. The detailed protocols for sample preparation and HPLC analysis, along with the summarized quantitative data, offer a valuable resource for researchers and scientists in the field of drug development and virology. The provided methods can be adapted and optimized for specific cell types and experimental conditions. The use of robust analytical techniques is essential for accurately determining the intracellular pharmacokinetics of AZT, which is critical for understanding its mechanism of action and for the development of new and improved antiretroviral therapies.
References
- 1. Quantification of zidovudine and individual zidovudine phosphates in peripheral blood mononuclear cells by a combined isocratic high performance liquid chromatography radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Zidovudine Triphosphate Intracellular Concentrations in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Induction of zidovudine glucuronidation and amination pathways by rifampicin in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Long-term AZT Exposure Alters the Metabolic Capacity of Cultured Human Lymphoblastoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 3'-azido-2',3'-dideoxyuridine in maternal plasma, amniotic fluid, fetal and placental tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing the Cellular Uptake of 3'-beta-Azido-2',3'-dideoxyuridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-beta-Azido-2',3'-dideoxyuridine, more commonly known as Azidothymidine (AZT) or Zidovudine (B1683550), was the first antiretroviral agent approved for the treatment of HIV infection.[1][2][3] As a nucleoside reverse transcriptase inhibitor (NRTI), AZT's efficacy is dependent on its uptake into host cells and subsequent intracellular phosphorylation to its active triphosphate form, AZT-triphosphate (AZT-TP).[1][4][5] This active metabolite acts as a chain terminator when incorporated into viral DNA by reverse transcriptase, thus halting viral replication.[3][6] Therefore, the assessment of AZT's cellular uptake and intracellular metabolism is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance.
These application notes provide detailed protocols for assessing the cellular uptake and metabolism of AZT, targeting researchers, scientists, and professionals in drug development. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the quantification of intracellular drug concentrations.[7][8][9]
Cellular Uptake and Metabolism of AZT
The cellular uptake of AZT is a critical first step for its antiviral activity. While some studies suggest that AZT can cross the cell membrane via passive diffusion, others indicate the involvement of solute carrier (SLC) transporters.[10][11] Once inside the cell, AZT undergoes a three-step phosphorylation process, catalyzed by cellular kinases, to become its active triphosphate form (AZT-TP).[1][4][5]
The key enzymes involved in this metabolic pathway are:
-
Thymidine kinase: Catalyzes the conversion of AZT to AZT-monophosphate (AZT-MP).[5]
-
Thymidylate kinase: Converts AZT-MP to AZT-diphosphate (AZT-DP).[5]
-
Nucleoside diphosphate (B83284) kinase: Catalyzes the final phosphorylation step from AZT-DP to AZT-TP.[5]
The efficiency of these phosphorylation steps can vary between different cell types and can be a rate-limiting factor for the production of the active drug.[5]
Experimental Protocols
Protocol 1: Quantification of Intracellular AZT and its Metabolites using HPLC
This protocol describes a method for the quantification of AZT and its phosphorylated metabolites (AZT-MP, AZT-DP, AZT-TP) in peripheral blood mononuclear cells (PBMCs) or cultured cells using HPLC.[7][9]
Materials:
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
AZT
-
Perchloric acid
-
Potassium hydroxide (B78521)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
UV detector
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or other target cells to the desired density.
-
Incubate the cells with a known concentration of AZT for a specific time period (e.g., 2-4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Resuspend the cell pellet in a known volume of cold 0.5 M perchloric acid to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Neutralization and Sample Preparation:
-
Centrifuge the lysate to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the intracellular AZT and its metabolites.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Separate the compounds using a suitable gradient elution program.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 267 nm).
-
Quantify the concentrations of AZT, AZT-MP, AZT-DP, and AZT-TP by comparing the peak areas to a standard curve generated with known concentrations of each compound.
-
Protocol 2: Ultrasensitive Quantification using LC-MS/MS
For enhanced sensitivity and specificity, particularly when dealing with low intracellular concentrations, LC-MS/MS is the method of choice.[8][12]
Materials:
-
Same as Protocol 1, with the addition of:
-
LC-MS/MS system
-
Internal standard (e.g., a stable isotope-labeled version of AZT)
-
Methanol
-
Ammonium (B1175870) hydroxide
Procedure:
-
Cell Culture, Treatment, Harvesting, and Lysis:
-
Follow steps 1 and 2 from Protocol 1. For cell lysis, a methanol-based extraction is often preferred. Resuspend the cell pellet in a cold methanol/water solution.
-
-
Sample Preparation for LC-MS/MS:
-
After cell lysis and protein precipitation, centrifuge the sample.
-
Transfer the supernatant to a new tube and add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient of mobile phases (e.g., water with ammonium hydroxide and methanol).
-
Detect and quantify the parent drug and its metabolites using multiple reaction monitoring (MRM) mode. The transitions from the precursor ions to specific product ions for each analyte provide high selectivity.
-
Calculate the concentrations based on the peak area ratios of the analytes to the internal standard, using a calibration curve.
-
Data Presentation
Quantitative data from cellular uptake studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Intracellular Concentrations of AZT and its Metabolites in PBMCs
| Compound | Concentration (pmol/10^6 cells) | Method | Reference |
| AZT-MP | 0.3 - 1.4 | HPLC-RIA | [7][13] |
| AZT-DP | 0.3 - 0.5 | HPLC-RIA | [7][13] |
| AZT-TP | < 0.1 - 0.5 | HPLC-RIA | [7][13] |
Table 2: Lower Limits of Quantification (LLOQ) for AZT and its Metabolites
| Compound | LLOQ (fmol/sample) | Method | Reference |
| AZT | 6 | LC-MS/MS | [8][12] |
| AZT-MP | 6 | LC-MS/MS | [8][12] |
| AZT-DP | 10 | LC-MS/MS | [8][12] |
| AZT-TP | 10 | LC-MS/MS | [8][12] |
Visualizations
Experimental Workflow for AZT Cellular Uptake Assay
Caption: Experimental workflow for assessing the cellular uptake of AZT.
Intracellular Metabolic Pathway of AZT
Caption: Intracellular phosphorylation pathway of AZT.
References
- 1. AZT - Molecule of the Month - April 2025 (HTML version) [chm.bris.ac.uk]
- 2. High Levels of Zidovudine (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 7. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive nonisotopic method for the determination of intracellular azidothymidine 5'-mono-, 5'-di-, and 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo transport of zidovudine (AZT) across the blood-brain barrier and the effect of transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying HIV Drug Resistance Using 3'-Azido-2',3'-dideoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-2',3'-dideoxynucleosides are a class of nucleoside reverse transcriptase inhibitors (NRTIs) that play a crucial role in the study of HIV-1 drug resistance. These compounds, including 3'-beta-Azido-2',3'-dideoxyuridine and its purine (B94841) analogs, act as chain terminators during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[1][2] The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy.[2][3] Understanding the mechanisms of resistance to these analogs, including the specific mutations in the reverse transcriptase (RT) enzyme that confer resistance, is vital for the development of new and more effective antiretroviral drugs.[4][5]
These application notes provide an overview of the use of 3'-azido-2',3'-dideoxynucleosides in HIV drug resistance studies, along with detailed protocols for key experiments.
Mechanism of Action
3'-Azido-2',3'-dideoxynucleosides are prodrugs that are metabolized within the host cell to their active triphosphate form.[1] For instance, 3'-Azido-2',3'-dideoxyuridine (B1200160) is converted to its 5'-triphosphate, which then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase.[1][6] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleoside analog prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[2][7] Resistance to these compounds typically arises from mutations in the viral reverse transcriptase that either decrease the incorporation of the analog or enhance its removal from the terminated DNA chain.[2]
Data Presentation
Table 1: In Vitro Antiviral Activity and Resistance Data for 3'-Azido-2',3'-dideoxynucleosides
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | Selected Resistance Mutations in RT | Fold Resistance | Reference |
| 3'-Azido-2',3'-dideoxyuridine | HIV-1 | PBMC | 0.18 - 0.46 | Not specified | Not specified | [1] |
| 3'-Azido-2',3'-dideoxyguanosine (3'-azido-ddG) | HIV-1LAI | MT-2 | 0.19 - 2.1 | L74V, F77L, L214F, K476N, V518I | 5.3 | [4][8] |
| 3'-Azido-2',3'-dideoxycytidine (3'-azido-ddC) | HIV-1LAI | MT-2 | Not specified | V75I | 5.9 | [4][5] |
| 3'-Azido-2',3'-dideoxyadenosine (3'-azido-ddA) | HIV-1 | Primary Lymphocytes | 0.36 - 10 | Resistance not selected in vitro | Not applicable | [4][8] |
Table 2: Cross-Resistance Profile of HIV-1 Selected with 3'-Azido-ddG
| Antiviral Drug | Fold Cross-Resistance |
| ddI | 6.2 |
| 3TC | 4.8 |
| ABC | 4.2 |
| TFV | 2.5 |
| d4T | 1.5 |
| 3'-azido-ddA | 1.5 |
| AZT | Sensitive |
| Data from HIV-1LAI passaged in the presence of 3'-azido-ddG.[4] |
Visualizations
Caption: Mechanism of action of 3'-Azido-2',3'-dideoxyuridine.
Caption: Experimental workflow for selecting and characterizing drug-resistant HIV-1.
Experimental Protocols
Protocol 1: In Vitro Selection of Drug-Resistant HIV-1
This protocol describes the serial passage of HIV-1 in the presence of increasing concentrations of a 3'-azido-2',3'-dideoxynucleoside to select for resistant variants.[4][9]
Materials:
-
MT-2 cells (or other suitable T-cell line)
-
Wild-type HIV-1 stock (e.g., HIV-1LAI)
-
3'-azido-2',3'-dideoxynucleoside (e.g., 3'-azido-ddG)
-
Complete cell culture medium
-
96-well and 24-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
p24 antigen ELISA kit
Methodology:
-
Initial Infection:
-
Plate MT-2 cells (1 x 10⁶) in a 24-well plate.
-
Pre-treat the cells for 2 hours with the 3'-azido-2',3'-dideoxynucleoside at a concentration equal to twice its EC₅₀.[4]
-
Infect the cells with wild-type HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the culture at 37°C in a CO₂ incubator.
-
-
Virus Passage:
-
Monitor the culture for signs of viral replication, such as cytopathic effect (CPE) or by measuring p24 antigen in the supernatant.[4]
-
When viral replication is evident (typically every 3-4 days), harvest the cell-free supernatant containing the virus.
-
Use this supernatant to infect fresh, pre-treated MT-2 cells.
-
Gradually increase the concentration of the antiviral drug in subsequent passages as the virus develops resistance.
-
-
Monitoring Resistance:
-
At regular intervals (e.g., every 5-10 passages), determine the susceptibility of the passaged virus to the selecting drug using a phenotypic assay (see Protocol 2).[4]
-
Calculate the fold resistance compared to the wild-type virus.
-
Once a significant level of resistance is observed, the virus can be further characterized.
-
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol determines the concentration of an antiviral drug required to inhibit HIV-1 replication by 50% (EC₅₀).
Materials:
-
HeLa-CD4-LTR-β-gal cells (or other indicator cell line)
-
Virus stock (wild-type or resistant variant)
-
Serial dilutions of the 3'-azido-2',3'-dideoxynucleoside
-
Complete cell culture medium
-
96-well plates
-
Lysis buffer and β-galactosidase substrate (for colorimetric or chemiluminescent detection)
-
Plate reader
Methodology:
-
Cell Plating:
-
Plate HeLa-CD4-LTR-β-gal cells in a 96-well plate.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment and Infection:
-
Add serial dilutions of the antiviral drug to the wells.
-
Add a standardized amount of the virus stock to each well.
-
Include control wells with no drug (virus control) and no virus (cell control).
-
Incubate for 48 hours at 37°C.[4]
-
-
Quantification of Viral Replication:
-
After incubation, lyse the cells.[4]
-
Add the β-galactosidase substrate and measure the resulting signal using a plate reader. The signal is proportional to the level of HIV-1 Tat-induced β-galactosidase expression, which reflects viral replication.
-
Alternatively, for non-indicator cell lines like MT-2, quantify viral replication by measuring p24 antigen in the supernatant using an ELISA kit.[4]
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the drug concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis.
-
The fold resistance is calculated by dividing the EC₅₀ of the resistant virus by the EC₅₀ of the wild-type virus.
-
Protocol 3: Genotypic Resistance Analysis
This protocol involves sequencing the reverse transcriptase gene of the resistant HIV-1 variant to identify mutations associated with resistance.[3][10]
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq DNA polymerase and primers for PCR amplification of the RT gene
-
DNA purification kit
-
Sanger sequencing reagents and access to a DNA sequencer
Methodology:
-
Viral RNA Extraction:
-
cDNA Synthesis:
-
Perform reverse transcription of the viral RNA to synthesize cDNA using a reverse transcriptase enzyme and a gene-specific primer downstream of the RT coding region.
-
-
PCR Amplification:
-
DNA Purification and Sequencing:
-
Purify the PCR product.
-
Sequence the purified DNA using Sanger sequencing.
-
-
Sequence Analysis:
-
Compare the nucleotide and deduced amino acid sequence of the RT gene from the resistant virus to that of the wild-type virus.[10]
-
Identify amino acid substitutions that are known or suspected to be associated with drug resistance. The Stanford University HIV Drug Resistance Database can be a valuable resource for this analysis.[12]
-
Conclusion
The study of 3'-azido-2',3'-dideoxynucleosides provides valuable insights into the mechanisms of HIV-1 drug resistance. The protocols outlined above for in vitro resistance selection, phenotypic susceptibility testing, and genotypic analysis are fundamental tools for researchers in this field. By understanding how HIV-1 develops resistance to these compounds, scientists can design novel antiretroviral agents with improved efficacy and resistance profiles, ultimately contributing to more durable therapeutic strategies for individuals living with HIV.
References
- 1. This compound | 101039-96-7 | Benchchem [benchchem.com]
- 2. 3′-Azido-3′-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Base Component of 3′-Azido-2′,3′-Dideoxynucleosides Influences Resistance Mutations Selected in HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The base component of 3'-azido-2',3'-dideoxynucleosides influences resistance mutations selected in HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-human immunodeficiency virus activity, cross-resistance, cytotoxicity, and intracellular pharmacology of the 3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro selection of variants of human immunodeficiency virus type 1 resistant to 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. Protocols [hivfrenchresistance.org]
- 12. HIV Drug Resistance Database [hivdb.stanford.edu]
Application Notes and Protocols for Evaluating the In Vitro Antiviral Efficacy of 3'-beta-Azido-2',3'-dideoxyuridine
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
3'-beta-Azido-2',3'-dideoxyuridine is a nucleoside analog with a chemical structure suggestive of antiviral properties, particularly against retroviruses. The presence of the 3'-azido group, also found in the well-known antiretroviral drug Zidovudine (AZT), and the dideoxy nature of the ribose sugar, strongly imply a mechanism of action involving the termination of viral DNA chain elongation by reverse transcriptase.[1][2] These application notes provide a comprehensive experimental framework for the in vitro evaluation of the antiviral efficacy and cytotoxicity of this compound. The protocols detailed herein are designed to be adaptable for screening against various viruses, with a primary focus on those utilizing a reverse transcriptase, such as Human Immunodeficiency Virus (HIV).
2.0 Principle of the Experimental Design
The in vitro evaluation of a novel antiviral compound follows a logical progression. Initially, the cytotoxicity of the compound is determined to establish a therapeutic window. Subsequently, its ability to inhibit viral replication is assessed using various assays. Finally, mechanistic studies can be performed to confirm the presumed mode of action. This workflow ensures that the observed antiviral effect is not a consequence of toxicity to the host cells and provides a robust characterization of the compound's antiviral profile.
3.0 Data Presentation
All quantitative data from the following experiments should be summarized in the tables provided below for clear interpretation and comparison.
3.1 Cytotoxicity Data
-
Table 1: Cytotoxicity of this compound in different cell lines.
Cell Line Assay Method CC₅₀ (µM) 95% Confidence Interval MT-4 CCK-8 Data Data Vero CCK-8 Data Data | CEM-SS | CCK-8 | Data | Data |
CC₅₀: 50% cytotoxic concentration.
3.2 Antiviral Efficacy Data
-
Table 2: Antiviral activity of this compound against HIV-1 (IIIB) in MT-4 cells.
Assay Method EC₅₀ (µM) 95% Confidence Interval Selectivity Index (SI = CC₅₀/EC₅₀) Plaque Reduction Assay Data Data Data | Yield Reduction Assay | Data | Data | Data |
EC₅₀: 50% effective concentration.
3.3 Mechanism of Action Data
-
Table 3: Inhibition of HIV-1 Reverse Transcriptase by the triphosphate form of this compound.
Assay Method IC₅₀ (µM) 95% Confidence Interval | Cell-free RT Assay | Data | Data |
IC₅₀: 50% inhibitory concentration.
4.0 Experimental Protocols
4.1 Protocol 1: Cytotoxicity Assay (CCK-8)
This protocol determines the concentration of the compound that is toxic to the host cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for assessing cell viability.[3][4][5]
-
Materials:
-
Host cells (e.g., MT-4, Vero, CEM-SS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
This compound (stock solution in DMSO)
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include cell control wells (medium only) and solvent control wells (highest concentration of DMSO used).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control and determine the CC₅₀ value by regression analysis.
-
4.2 Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[6][7][8]
-
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MT-4) in 6-well plates
-
Virus stock of known titer (e.g., HIV-1)
-
This compound
-
Overlay medium (e.g., culture medium with 0.5% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Prepare serial dilutions of the compound in culture medium.
-
Pre-incubate the virus with each compound dilution for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control and determine the EC₅₀ value.
-
4.3 Protocol 3: Virus Yield Reduction Assay
This assay measures the reduction in the production of new infectious virus particles from infected cells in the presence of the antiviral compound.[9][10][11][12]
-
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound
-
Endpoint titration plates (96-well) with uninfected host cells
-
-
Procedure:
-
Infect the host cells with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of the compound.
-
Incubate for a single replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant containing the progeny virus.
-
Perform a 10-fold serial dilution of the harvested supernatant.
-
Infect fresh host cells in a 96-well plate with these dilutions to titrate the virus.
-
After a suitable incubation period, determine the viral titer (e.g., by observing cytopathic effect or by TCID₅₀ calculation).
-
Calculate the reduction in virus yield for each compound concentration compared to the virus control and determine the EC₅₀ value.
-
4.4 Protocol 4: Cell-Free Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the activity of purified reverse transcriptase. The compound must first be converted to its active triphosphate form.
-
Materials:
-
Procedure:
-
Follow the manufacturer's protocol for the colorimetric RT assay kit.
-
Prepare serial dilutions of the triphosphate form of the compound.
-
In a reaction tube, combine the RT enzyme, the template-primer hybrid, labeled dUTPs, and the compound dilutions.
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Detect the incorporated digoxigenin-labeled dUTP using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
Measure the absorbance and calculate the percentage of RT inhibition for each compound concentration to determine the IC₅₀ value.
-
5.0 Visualizations
5.1 Experimental Workflow
Caption: Workflow for in vitro evaluation of antiviral efficacy.
5.2 Proposed Signaling Pathway of Inhibition
Caption: Mechanism of reverse transcriptase inhibition.
References
- 1. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 5. Cell Counting Kit-8 (CCK-8) | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. asm.org [asm.org]
- 9. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. labinsights.nl [labinsights.nl]
- 13. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
preparation of 3'-beta-Azido-2',3'-dideoxyuridine stock solutions for cell culture experiments
Application Notes: Preparation of 3'-beta-Azido-2',3'-dideoxyuridine Stock Solutions
Introduction
This compound, also known as Azidouridine (AZddU or AZU), is a pyrimidine (B1678525) nucleoside analog. It functions as a competitive inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses like the Human Immunodeficiency Virus (HIV).[1] The compound is phosphorylated in cells to its active triphosphate form, which inhibits viral DNA synthesis.[1][2] Accurate and reproducible results in cell culture-based assays depend critically on the correct preparation, handling, and storage of the compound's stock solutions. These notes provide a comprehensive guide for researchers using this compound in their experiments.
Key Considerations for Stock Solution Preparation
-
Solvent Selection: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration primary stock solutions.[3] For certain applications, ethanol (B145695) may also be used, but solubility should be confirmed.[4] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Concentration: Preparing a concentrated stock solution (e.g., 10-50 mM) in DMSO is standard practice. This allows for small volumes to be used for subsequent dilutions into cell culture medium, minimizing the final solvent concentration. Working concentrations in cell culture can range from low micromolar (µM) to high micromolar levels, depending on the cell type and experimental goals.[5][6][7]
-
Sterility: Stock solutions must be sterile to prevent contamination of cell cultures. After dissolving the compound, the solution should be sterilized by filtration through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).
-
Storage and Stability: Nucleoside analog solutions can be sensitive to degradation. It is crucial to store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][8] Long-term storage should be at -20°C or -80°C.[5] The stability of the compound in culture medium at 37°C should also be considered for long-term experiments.[9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₅O₄ | [10] |
| Molecular Weight | 253.22 g/mol | [1][11] |
| Purity | ≥98% (Typical) | [10] |
| Recommended Solvents | DMSO, Ethanol | [3][4] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | Common Lab Practice |
| Typical Working Concentration | 0.1 µM - 60 µM | [5][6][9] |
| Stock Solution Storage | -20°C or -80°C | [5] |
Experimental Workflow for Stock Solution Preparation
References
- 1. This compound | 101039-96-7 | Benchchem [benchchem.com]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-AZIDO-2',3'-DIDEOXYURIDINE | 84472-85-5 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neurotoxic effects of AZT on developing and adult neurogenesis [frontiersin.org]
- 6. HIV & AIDS - The toxicity of azidothymidine (AZT) on human and animal cells in culture at concentrations used for antiviral therapy [virusmyth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. akonscientific.com [akonscientific.com]
Application Notes and Protocols: Quantifying the Phosphorylation of 3'-beta-Azido-2',3'-dideoxyuridine in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying the intracellular phosphorylation of 3'-beta-Azido-2',3'-dideoxyuridine (AzdU), a nucleoside reverse transcriptase inhibitor. The active form of AzdU is its 5'-triphosphate metabolite, which acts as a chain terminator for viral reverse transcriptase. Therefore, quantifying the extent of intracellular phosphorylation is critical for evaluating its potential therapeutic efficacy and cellular pharmacology.
Metabolic Pathway of AzdU in Lymphocytes
Upon entering lymphocytes, AzdU is sequentially phosphorylated by host cellular kinases into its monophosphate (AzdU-MP), diphosphate (B83284) (AzdU-DP), and the active triphosphate (AzdU-TP) forms. The initial phosphorylation step is catalyzed by thymidine (B127349) kinase.[1][2] Studies have shown that in human peripheral blood mononuclear cells (PBMCs), AzdU-MP is the predominant metabolite, with significantly lower levels of the di- and triphosphate forms.[3] Furthermore, novel metabolic pathways have been identified, leading to the formation of AzdU-5'-O-diphosphohexose derivatives, such as AzdU-5'-O-diphosphoglucose, which can accumulate significantly within the cell.[3]
References
- 1. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled 3'-β-Azido-2',3'-dideoxyuridine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-Azido-2',3'-dideoxyuridine (AzddU), an analogue of the antiretroviral drug Zidovudine (AZT), has demonstrated significant activity against human immunodeficiency virus (HIV). To elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, radiolabeled AzddU is an indispensable tool. This document provides detailed application notes and protocols for the synthesis of radiolabeled AzddU, specifically focusing on tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeling, which are the most commonly used isotopes for metabolic studies. These studies are crucial for understanding the drug's fate in biological systems and are a key component of preclinical and clinical drug development.[1]
Radiolabeling with isotopes such as ³H and ¹⁴C allows for the sensitive and quantitative tracking of the parent drug and its metabolites in various biological matrices.[2] Carbon-14 is often the preferred isotope for ADME studies due to its long half-life and the metabolic stability of the label within the carbon backbone of the molecule.[3][4] Tritium is also widely used and can often be incorporated with high specific activity.[5][6]
This document outlines plausible synthetic strategies for [³H]AzddU and [¹⁴C]AzddU, provides detailed experimental protocols, summarizes expected quantitative data, and illustrates the experimental workflow for a typical in vitro metabolic study.
Synthetic Strategies for Radiolabeled AzddU
The synthesis of radiolabeled AzddU can be approached by introducing the radioisotope at a strategic point in the synthetic sequence. Late-stage introduction of the radiolabel is often preferred to maximize the overall radiochemical yield and minimize the handling of radioactive materials.[7]
Strategy 1: Tritium Labeling ([³H]AzddU) via Catalytic Reduction
A common method for tritium labeling involves the catalytic reduction of a precursor containing a double bond with tritium gas (³H₂). For the synthesis of [³H]AzddU, a suitable precursor would be an unsaturated analogue of AzddU.
Proposed Synthetic Scheme for [³H]AzddU:
References
- 1. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 4. openmedscience.com [openmedscience.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5'-O-Valinate Prodrug of 3'-β-Azido-2',3'-dideoxyuridine (AZDU-VAL)
This technical support center is designed for researchers, scientists, and drug development professionals working on the development and evaluation of 5'-O-valinate-AZDU. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis, purification, and experimental evaluation of AZDU-VAL.
Synthesis & Purification
Q1: My esterification reaction to synthesize AZDU-VAL is resulting in a low yield. What are the common causes?
A1: Low yields in the esterification of nucleosides like AZDU are often due to a few key factors:
-
Presence of Water: Water can hydrolyze the activated amino acid or the final ester product, shifting the equilibrium back to the starting materials. Ensure all glassware is oven-dried and reagents, especially solvents, are anhydrous.[1]
-
Incomplete Activation of the Amino Acid: The carboxylic acid of valine needs to be activated for efficient esterification. Ensure your coupling reagents are fresh and used in the correct stoichiometry.
-
Side Reactions: The unprotected functional groups on the nucleobase can potentially react. While the 5'-hydroxyl is the most reactive, side reactions can occur under harsh conditions.
-
Steric Hindrance: The bulky nature of the valine side chain and the nucleoside can lead to slower reaction rates.[2] Allowing the reaction to proceed for a sufficient duration is crucial.
Q2: I'm having difficulty purifying the final AZDU-VAL product. What are some common issues and solutions?
A2: Purification of amino acid-nucleoside conjugates can be challenging due to their amphiphilic nature.
-
Issue: Co-elution of unreacted starting materials or byproducts during column chromatography.
-
Solution: Optimize your solvent system. A gradient elution from a less polar to a more polar solvent system can improve separation. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation.
-
-
Issue: The product is streaking on the chromatography column.
-
Solution: This can be due to the basicity of the free amino group. Adding a small amount of a volatile base, like triethylamine, to the mobile phase can improve the peak shape.
-
-
Issue: Difficulty in removing the coupling reagents and byproducts.
-
Solution: A liquid-liquid extraction workup before chromatography is essential. Washing the organic layer with a mild acid (to remove unreacted amine), a mild base (to remove unreacted carboxylic acid), and brine can significantly clean up the crude product.
-
Stability & Handling
Q3: My AZDU-VAL sample appears to be degrading upon storage. What are the optimal storage conditions?
A3: As an ester, AZDU-VAL is susceptible to hydrolysis, which is accelerated by moisture and non-neutral pH. For long-term storage, it is recommended to store the compound as a dry, solid powder at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term use, solutions should be prepared fresh in an appropriate anhydrous solvent.
Q4: I am observing rapid degradation of AZDU-VAL in my cell culture medium during in vitro assays. How can I mitigate this?
A4: Cell culture media are aqueous solutions buffered at physiological pH (around 7.4) and contain esterases, which can lead to the hydrolysis of the valinate ester.
-
Minimize Incubation Time: Design your experiments with the shortest possible incubation times that still allow for meaningful data collection.
-
Run Parallel Stability Controls: Always incubate AZDU-VAL in the cell culture medium without cells for the same duration as your experiment. This will allow you to quantify the chemical and enzymatic degradation in the medium itself and differentiate it from cellular metabolism.
-
Consider Serum-Free Medium: If your experimental design allows, using a serum-free medium can reduce the concentration of esterases, though some esterase activity may still be present from the cells themselves.
Biological Assays
Q5: The cellular uptake of my AZDU-VAL appears to be lower than expected. What could be the issue?
A5: Several factors can influence the cellular uptake of amino acid prodrugs:
-
Transporter Expression: The enhanced uptake of valinate prodrugs is often mediated by amino acid transporters like PEPT1.[3] Ensure that the cell line you are using expresses these transporters at a sufficient level. Caco-2 cells are a common model for this reason as they express intestinal transporters.[4]
-
Prodrug Hydrolysis: If the prodrug is rapidly hydrolyzed back to the more polar AZDU in the extracellular medium, the uptake of the parent drug will be less efficient. Refer to the stability troubleshooting point above.
-
Efflux Pumps: The prodrug or the parent drug could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell. This can be investigated by co-incubating with a known efflux pump inhibitor.
Q6: I am not seeing a significant improvement in antiviral activity with AZDU-VAL compared to AZDU in my in vitro assay. Why might this be?
A6: The goal of the prodrug is to enhance delivery, which may not always translate to a dramatic increase in potency in a standard in vitro assay.
-
Efficient Uptake of Parent Drug: In some cell lines, the parent drug AZDU may already have efficient uptake, masking the benefit of the prodrug strategy in that specific model.
-
Rate-Limiting Intracellular Activation: The conversion of the prodrug to AZDU, followed by its phosphorylation to the active triphosphate form, is a multi-step process.[5] Any of these steps could be rate-limiting in your cell line, obscuring the enhanced delivery of the initial compound.
-
Assay Duration: In longer-term assays, the initial delivery advantage of the prodrug might be negated as the parent drug has more time to accumulate in the cells.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of AZDU and its 5'-O-valinate prodrug (AZDU-VAL) in Sprague-Dawley rats. This data is crucial for understanding the in vivo behavior and the delivery enhancement provided by the prodrug strategy.
Table 1: Pharmacokinetic Parameters of 3'-β-Azido-2',3'-dideoxyuridine (AZDU) in Rats [6]
| Parameter | Intravenous (25 mg/kg) | Oral (25 mg/kg) |
| AUC (μg·h/mL) | 18.3 ± 2.5 | 9.7 ± 1.1 |
| t½ (h) | 0.6 ± 0.1 | 1.0 ± 0.2 |
| CL (mL/h/kg) | 1380 ± 190 | - |
| Vdss (mL/kg) | 1180 ± 120 | - |
| Bioavailability (%) | - | 53 |
AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Total body clearance; Vdss: Volume of distribution at steady state. Data are presented as mean ± S.D.
Table 2: Pharmacokinetic Parameters of AZDU after Administration of 5'-O-Valinate-AZDU (AZDU-VAL) in Rats [6]
| Parameter | Intravenous (equivalent to 25 mg/kg AZDU) | Oral (equivalent to 25 mg/kg AZDU) |
| AUC of AZDU (μg·h/mL) | 19.4 ± 1.8 | 18.5 ± 2.3 |
| t½ of AZDU (h) | 0.7 ± 0.1 | 1.1 ± 0.2 |
| Bioavailability of AZDU (%) | 106 | 101 |
AUC: Area under the plasma concentration-time curve for the parent drug AZDU; t½: Terminal half-life of the parent drug AZDU. Data are presented as mean ± S.D.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of the 5'-O-valinate prodrug of AZDU.
1. Synthesis of 3'-β-Azido-2',3'-dideoxyuridine-5'-O-valinate (AZDU-VAL)
This protocol is based on the esterification of the 5'-hydroxyl group of AZDU.[6]
-
Materials:
-
3'-β-Azido-2',3'-dideoxyuridine (AZDU)
-
N-protected L-Valine (e.g., Boc-L-Valine)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Deprotection reagent (e.g., Trifluoroacetic acid - TFA in DCM for Boc group)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane, Methanol)
-
-
Procedure:
-
Dissolve AZDU (1 equivalent), N-protected L-Valine (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected prodrug by silica gel column chromatography.
-
Dissolve the purified protected prodrug in a solution of TFA in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure and purify the final product, AZDU-VAL, by chromatography or recrystallization.
-
2. In Vitro Stability Assay in Simulated Biological Fluids
This protocol assesses the chemical and enzymatic stability of AZDU-VAL.
-
Materials:
-
AZDU-VAL
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Human or rat plasma
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare stock solutions of AZDU-VAL in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed SGF, SIF, PBS, and plasma to a final concentration of, for example, 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins (for plasma samples) and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of AZDU-VAL and the appearance of AZDU.
-
Calculate the half-life (t½) of AZDU-VAL in each medium by plotting the natural logarithm of the concentration versus time.
-
3. Caco-2 Cell Permeability Assay
This assay evaluates the intestinal permeability of AZDU-VAL.[7][8]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
AZDU-VAL and AZDU
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A→B) permeability, add the test compound (AZDU-VAL or AZDU) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).
-
4. Anti-HIV Activity Assay
This protocol determines the 50% effective concentration (EC₅₀) of AZDU-VAL against HIV.[9]
-
Materials:
-
HIV-permissive cell line (e.g., CEM-GFP cells)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium
-
AZDU-VAL and AZDU
-
Flow cytometer or a method to quantify viral replication (e.g., p24 ELISA)
-
-
Procedure:
-
Seed CEM-GFP cells in a 96-well plate.
-
Prepare serial dilutions of AZDU-VAL and AZDU and add them to the cells.
-
Pre-incubate the cells with the compounds for 2 hours at 37°C.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for 72 hours at 37°C.
-
If using CEM-GFP cells, measure the percentage of GFP-positive cells by flow cytometry. Alternatively, collect the cell supernatant and measure the p24 antigen concentration by ELISA.
-
Plot the percentage of infection inhibition versus the drug concentration and calculate the EC₅₀ value using a suitable software.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of the 5'-O-valinate prodrug of AZDU.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of 3'-azido-2', 3'-dideoxyuridine-5'-O-valinate-hydrochloride as a prodrug of the anti-HIV nucleoside 3'-azido-2', 3'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of 3'-beta-Azido-2',3'-dideoxyuridine in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 3'-beta-Azido-2',3'-dideoxyuridine (ADU) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (ADU)?
A1: this compound (ADU) is a white to off-white solid with limited aqueous solubility. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and has low solubility in methanol.[1] It is generally insoluble in ethanol. Its solubility in aqueous buffers is low but can be influenced by pH and the presence of co-solvents.
Q2: I am having trouble dissolving ADU in my aqueous buffer. What are the first steps I should take?
A2: For initial troubleshooting, we recommend starting with mechanical agitation methods. Vortexing the solution vigorously or using a sonicator can help break down powder aggregates and increase the surface area for dissolution. Gentle heating can also be effective, but caution is advised to prevent potential degradation. For similar nucleoside analogs, heating to 70-75°C has been used to aid dissolution.[2]
Q3: Can I use co-solvents to dissolve ADU?
A3: Yes, using a co-solvent is a common and effective method for dissolving ADU. A stock solution can be prepared in an organic solvent like DMSO, which can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause the compound to precipitate.
Q4: How does pH affect the solubility of ADU?
Q5: Is ADU stable in solution?
A5: The azide (B81097) group in ADU is relatively stable under physiological conditions (neutral pH and moderate temperatures). However, prolonged exposure to high temperatures or extreme pH values could potentially lead to degradation. It is recommended to prepare fresh solutions for your experiments and store stock solutions at -20°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| ADU powder is not dissolving in aqueous buffer. | Insufficient agitation. | Vigorously vortex the solution for several minutes. Use a bath sonicator for 10-15 minutes. |
| Low intrinsic solubility at the current temperature. | Gently warm the solution in a water bath. For similar compounds, temperatures up to 70-75°C have been effective.[2] Always monitor for any visual signs of degradation (e.g., color change). | |
| Precipitation occurs when adding DMSO stock solution to aqueous buffer. | The final concentration of DMSO is too low to maintain solubility. | Increase the final percentage of DMSO in your working solution, if your experimental system allows. Prepare a more dilute stock solution in DMSO to minimize the amount added to the aqueous buffer. |
| The aqueous buffer is causing the compound to "crash out" of solution. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. | |
| Solution appears cloudy or contains particulates after dissolution attempts. | Incomplete dissolution. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in sensitive applications. |
| The compound may have degraded. | Prepare a fresh solution using a different dissolution method (e.g., with a co-solvent). If the issue persists, consider the purity of your ADU sample. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/System | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [3] |
| Dimethylformamide (DMF) | 2 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.21 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.21 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.21 mM) | |
| Methanol | Low Solubility | [1] |
| Ethanol | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (ADU) powder (MW: 253.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the required amount of ADU powder. For 1 mL of a 10 mM stock solution, you will need 2.53 mg of ADU.
-
Addition of Solvent: Add the weighed ADU powder to a sterile microcentrifuge tube. Add the desired volume of DMSO (in this case, 1 mL).
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Solubilization in Aqueous Buffer Using Mechanical Assistance
Materials:
-
This compound (ADU) powder
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath (optional)
Procedure:
-
Addition of Powder and Buffer: Add the weighed ADU powder to a sterile tube. Add the desired volume of the aqueous buffer.
-
Mechanical Agitation:
-
Vortex the tube vigorously for at least 5 minutes.
-
Sonicate the tube in a water bath sonicator for 15-20 minutes.
-
-
Gentle Heating (Optional):
-
If the compound is still not dissolved, gently warm the solution in a water bath set to a temperature between 37°C and 50°C. Do not exceed 75°C to minimize the risk of degradation.
-
Periodically vortex the solution during heating.
-
-
Final Check: Once the solution appears clear, allow it to cool to room temperature. Observe for any signs of precipitation upon cooling.
-
Filtration: Before use, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any remaining microparticulates.
Visual Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
optimizing 3'-beta-Azido-2',3'-dideoxyuridine concentration to minimize cytotoxicity in vitro
Welcome to the technical support center for optimizing the in vitro use of 3'-beta-Azido-2',3'-dideoxyuridine (AZU). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity while conducting experiments with this nucleoside analog.
Disclaimer: Specific cytotoxicity data for this compound (AZU) is limited in publicly available literature. Much of the guidance provided here is based on data from its close analog, 3'-azido-3'-deoxythymidine (AZT), and general knowledge of nucleoside analogs. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and cytotoxicity of this compound (AZU)?
A1: Like other 2',3'-dideoxynucleoside analogs, AZU's mechanism of action and cytotoxicity are primarily attributed to its effect on DNA synthesis. After cellular uptake, AZU is phosphorylated to its active triphosphate form (AZU-TP). AZU-TP competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into newly synthesizing DNA by DNA polymerases. The 3'-azido group on the deoxyribose sugar of the incorporated AZU molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to DNA chain termination. This disruption of DNA replication can trigger cell cycle arrest and apoptosis.[1][2] A secondary mechanism of cytotoxicity for many nucleoside analogs is mitochondrial toxicity, where the analog interferes with mitochondrial DNA (mtDNA) polymerase gamma, leading to mtDNA depletion and mitochondrial dysfunction.[3][4]
Q2: I cannot find a recommended starting concentration for AZU in my cell line. Where should I begin?
A2: When working with a compound with limited published data, a broad dose-response experiment is recommended. A logarithmic or semi-logarithmic dilution series is an effective way to screen a wide range of concentrations. For nucleoside analogs, a starting range of 0.01 µM to 100 µM is often informative. This range is likely to cover the minimal effective concentration, the half-maximal inhibitory concentration (IC50), and cytotoxic concentrations.
Q3: How should I prepare and store stock solutions of AZU?
A3: Proper preparation and storage of your AZU stock solution are critical for reproducible results.
-
Solvent: Attempt to dissolve AZU in a sterile, nuclease-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. The choice of solvent may depend on the specific salt form of the compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) to minimize the volume of solvent added to your cell cultures, which can have its own cytotoxic effects.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q4: What are the common in vitro assays to measure the cytotoxicity of AZU?
A4: Several standard assays can be used to quantify the cytotoxic effects of AZU:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies following treatment with the compound.
-
Apoptosis Assays: Methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to detect and quantify apoptosis.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| High variability in cytotoxicity results between replicate wells | 1. Inconsistent cell seeding density.2. Inaccurate drug dilutions.3. Contamination of cell cultures.4. "Edge effect" in multi-well plates. | 1. Ensure a homogeneous cell suspension before and during plating. Use a calibrated multichannel pipette.2. Prepare fresh serial dilutions for each experiment. Verify pipette calibration.3. Regularly check for microbial contamination. Maintain aseptic technique.4. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[5] |
| Unexpectedly low cytotoxicity even at high AZU concentrations | 1. Inefficient cellular uptake or phosphorylation of AZU in the chosen cell line.2. Degradation of AZU in the culture medium over time.3. The cell line may have inherent or acquired resistance mechanisms. | 1. Consider using a different cell line known to be sensitive to nucleoside analogs. You can also assess the expression of relevant nucleoside transporters and kinases.2. For long-term experiments, consider replenishing the medium with fresh AZU at regular intervals.3. If using a continuous cell culture, it's good practice to periodically restart from a frozen stock to avoid the selection of resistant populations. |
| High cytotoxicity observed even at very low AZU concentrations | 1. The cell line is highly sensitive to AZU.2. The duration of the experiment is too long, leading to cumulative toxicity.3. The stock solution concentration is incorrect. | 1. Perform a dose-response experiment with a much lower concentration range to determine the optimal non-toxic concentration.2. Optimize the incubation time. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the ideal experimental duration.3. Verify the concentration of your stock solution. |
| The dose-response curve is not sigmoidal | 1. The compound may have complex biological effects that do not follow a simple dose-response relationship.2. Solubility issues at higher concentrations may lead to precipitation of the compound.3. The range of concentrations tested is too narrow. | 1. This could be a genuine biological effect. Re-evaluate the potential mechanisms of action.2. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration.3. Broaden the range of concentrations in your next experiment. |
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 / CC50 (µM) | Reference |
| e.g., HeLa | e.g., MTT | e.g., 72 | User-determined | Internal Data |
| e.g., CEM | e.g., Trypan Blue | e.g., 48 | User-determined | Internal Data |
| e.g., HepG2 | e.g., LDH Release | e.g., 72 | User-determined | Internal Data |
Experimental Protocols
Protocol: Determining the 50% Cytotoxic Concentration (CC50) of AZU using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of AZU. It should be optimized for your specific cell line and laboratory conditions.
1. Materials:
-
This compound (AZU)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment and can be determined in a preliminary experiment.
-
Include wells for "no-cell" controls (medium only) to serve as a blank.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. AZU Treatment:
-
Prepare a 2x concentrated serial dilution of AZU in complete culture medium. A typical starting range might be 200 µM down to 0.02 µM. Include a "no-drug" vehicle control.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the 2x AZU dilutions to the appropriate wells. Add 100 µL of medium with the vehicle to the control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each AZU concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the AZU concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the CC50 value.
Visualizations
References
- 1. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
addressing off-target effects of 3'-beta-Azido-2',3'-dideoxyuridine on cellular DNA polymerases
Welcome to the technical support center for 3'-beta-Azido-2',3'-dideoxyuridine (AZU). This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects on cellular DNA polymerases and to provide guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AZU)?
A1: this compound (AZU), also known as CS-87, functions as a competitive inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1] Inside the cell, AZU is phosphorylated to its active triphosphate form, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZU-TP). AZU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into newly synthesizing viral DNA.[1][2] Once incorporated, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to DNA chain termination.
Q2: What are the known off-target effects of AZU on cellular DNA polymerases?
A2: The primary off-target effect of AZU, similar to its analog zidovudine (B1683550) (AZT), is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[3][4] This inhibition can lead to mitochondrial dysfunction and is a key factor in the compound's cytotoxicity.[2] While AZU shows reduced affinity for most cellular DNA polymerases compared to viral reverse transcriptase, its effect on Pol γ is a significant consideration in experimental design and data interpretation.[1][3]
Q3: How is AZU metabolized within the cell?
A3: AZU undergoes intracellular phosphorylation to become active. The primary metabolite is 3'-Azido-2',3'-dideoxyuridine-5'-monophosphate (AZU-MP), which can account for a significant portion of intracellular radioactivity in studies.[1] Further phosphorylation leads to the active triphosphate form, AZU-TP. Interestingly, novel metabolic pathways have been identified where AZU can also form 5'-O-diphosphohexose derivatives, which may contribute to its low toxicity profile in certain cells.[5]
Q4: What are the expected cytotoxic effects of AZU and how can they be measured?
A4: The cytotoxicity of AZU is primarily linked to its effects on mitochondrial function through the inhibition of Pol γ.[2] Common in vitro assays to quantify cytotoxicity include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[2]
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.[2]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[2]
-
Colony Formation Assay: Assesses the long-term ability of single cells to proliferate after treatment.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity results | Inconsistent cell seeding density. Inaccurate drug concentration. Contamination of cell cultures.[2] | Ensure uniform cell seeding. Prepare fresh drug dilutions for each experiment and verify concentrations. Regularly check for and address any microbial contamination. |
| Discrepancy between different cytotoxicity assays | Assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). The kinetics of cell death can vary.[2] | Use a combination of assays to obtain a more comprehensive understanding of the cytotoxic effects. Perform time-course experiments to capture the kinetics of cell death. |
| Observed mitochondrial toxicity | Inhibition of mitochondrial DNA polymerase γ by AZU-TP. Depletion of mitochondrial dTTP pools.[2] | Consider using cell lines with varying mitochondrial sensitivities. Measure mitochondrial DNA content and mitochondrial protein synthesis to confirm toxicity mechanism.[6] |
| Ineffective inhibition of target reverse transcriptase | Insufficient intracellular phosphorylation of AZU. Degradation of the compound. | Verify the activity of cellular kinases responsible for AZU phosphorylation. Ensure proper storage and handling of the AZU stock solution. |
Data Presentation
Table 1: Inhibition of DNA Polymerases by Azido-Nucleoside Triphosphates
| Compound | Target Polymerase | Inhibition Constant (Ki) | Inhibition Type |
| AZT-TP | Bovine Cardiac Mitochondrial DNA Polymerase-gamma | 1.8 ± 0.2 µmol/L | Competitive |
| AZT-TP | Bovine Cardiac Mitochondrial DNA Polymerase-gamma | 6.8 ± 1.7 µmol/L | Noncompetitive |
| AZddGTP | Human Telomerase | Potent Inhibition | Not specified |
| AZddGTP | Human DNA Polymerase α and δ | Very weak or no inhibition | Not specified |
Note: Data for AZU-TP is limited; however, the data for the structurally similar AZT-TP and other azido-nucleoside analogs provide an indication of potential off-target effects.[3][7]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AZU for the desired experimental duration (e.g., 24, 48, or 72 hours).[2] Include untreated and vehicle-treated controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: DNA Polymerase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP if using a radioactivity-based assay), the DNA polymerase of interest (e.g., Pol γ), and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of AZU-TP to the reaction mixtures. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or template-primer and incubate at the optimal temperature for the polymerase.
-
Termination of Reaction: Stop the reaction after a defined time period using a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the reaction products (extended primers) from the unincorporated dNTPs using methods like gel electrophoresis or filter binding assays.[6]
-
Quantification: Quantify the amount of incorporated dNTPs to determine the level of polymerase inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the polymerase activity.[6]
Visualizations
Caption: Mechanism of action and off-target effects of AZU.
Caption: Troubleshooting workflow for AZU experiments.
Caption: Experimental workflow for assessing AZU off-target effects.
References
- 1. This compound | 101039-96-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in antiviral assays with 3'-beta-Azido-2',3'-dideoxyuridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antiviral assays using 3'-beta-Azido-2',3'-dideoxyuridine (AzdU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzdU) and what is its mechanism of action?
A1: this compound (also known as AzddU) is a nucleoside analog that demonstrates potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[1][2] Its mechanism of action relies on its conversion within the host cell into its active triphosphate form (AzdU-TP). This active metabolite then acts as a competitive inhibitor and a chain terminator for viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.[1] By incorporating into the growing viral DNA chain, AzdU-TP prevents further elongation, thus halting viral replication.
Q2: What are the common causes of inconsistent results in my antiviral assays with AzdU?
A2: Inconsistent results in antiviral assays using AzdU can stem from several factors, including:
-
Cell Health and Seeding Density: Variations in cell health, passage number, and inconsistent cell seeding densities can lead to significant variability in both cytotoxicity and antiviral activity readouts.
-
Compound Stability: Although specific data on the stability of AzdU in cell culture media is limited, nucleoside analogs can be susceptible to degradation over long incubation periods. It is crucial to prepare fresh solutions and minimize freeze-thaw cycles.
-
Assay-Specific Issues: The choice of assay (e.g., MTT, XTT, plaque reduction) can introduce variability. For instance, in MTT assays, the compound might interfere with the metabolic readout.
-
Viral Titer and MOI: Inconsistent viral titers or multiplicity of infection (MOI) will directly impact the antiviral efficacy results.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and viral replication, leading to unreliable data.
Q3: I am observing high cytotoxicity with AzdU in my uninfected control cells. What could be the reason?
A3: While AzdU generally exhibits lower toxicity compared to some other nucleoside analogs, high concentrations can still be cytotoxic.[2] Unusually high cytotoxicity could be due to:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs. It's important to determine the cytotoxic concentration 50 (CC50) for your specific cell line.
-
Mitochondrial Toxicity: Like other nucleoside analogs, AzdU can potentially interfere with mitochondrial DNA synthesis, leading to cytotoxicity, especially with long-term exposure.[3]
-
Incorrect Concentration: Double-check the calculations for your stock solution and dilutions.
Q4: My MTT assay results are showing an unexpected increase in signal at higher concentrations of AzdU. Why is this happening?
A4: This phenomenon in MTT and related tetrazolium-based assays can be caused by the compound itself interfering with the assay. The azide (B81097) group in AzdU might directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal for cell viability. It is recommended to run a cell-free control with the compound and MTT reagent to test for direct reduction.
Troubleshooting Guides
Issue 1: High Variability in Antiviral IC50/EC50 Values
| Possible Cause | Recommended Solution |
| Inconsistent Viral Input | Ensure the virus stock is properly titered and use a consistent Multiplicity of Infection (MOI) for each experiment. Perform a viral titration alongside each assay. |
| Cell Seeding Variation | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Mix the cell suspension thoroughly between plating. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. |
| Compound Instability | Prepare fresh serial dilutions of AzdU for each experiment from a frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles. While specific stability data is limited, it is best practice to assume potential for degradation in aqueous media over time. |
Issue 2: Discrepancies Between Cytotoxicity and Antiviral Results
| Possible Cause | Recommended Solution |
| Assay Interference | As mentioned in the FAQs, AzdU may interfere with colorimetric assays like MTT. Confirm cytotoxicity with an alternative assay that has a different readout, such as a neutral red uptake assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Cell Proliferation Effects | At sub-toxic concentrations, some compounds can paradoxically stimulate cell metabolism, leading to an overestimation of viability in metabolic assays. Visually inspect cells for morphological changes and consider a direct cell counting method (e.g., Trypan blue exclusion). |
| Delayed Cytotoxicity | The cytotoxic effects of nucleoside analogs can be delayed. Extend the incubation period for your cytotoxicity assay to better reflect the duration of the antiviral assay. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (AzdU) and a Related Analog (AZT) in Various Cell Lines
| Compound | Cell Line | Assay Duration | CC50 (µM) | Citation |
| AzdU | Peripheral Blood Mononuclear Cells (PBMC) | Not Specified | >100 | [2] |
| AzdU | CEM (T-lymphoblastoid) | Not Specified | >100 | [4] |
| AZT (Zidovudine) | H9 (T-lymphocytic) | 7 months (chronic exposure) | 25 (concentration used for chronic exposure) | [3] |
| AZT (Zidovudine) | Vero (Kidney epithelial) | 36 hours | >1350 (as part of a compound screen) | [1] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for HIV-1 with AzdU
This protocol is adapted for determining the antiviral activity of AzdU against HIV-1 using a cell line like MT-4.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 stock of known titer (e.g., HIV-1 IIIB)
-
This compound (AzdU) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Agarose (B213101) (low melting point)
-
Neutral red solution
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of AzdU in culture medium.
-
Infection: Aspirate the medium from the cells and infect with a standardized amount of HIV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and add the serially diluted AzdU to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Agarose Overlay: After a 2-hour incubation with the compound, overlay the cells with culture medium containing 0.5% low-melting-point agarose and the corresponding concentration of AzdU.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible in the virus control wells.
-
Staining and Counting: Stain the cells with neutral red solution and count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration of AzdU compared to the virus control. The IC50 is the concentration of AzdU that reduces the number of plaques by 50%.
Protocol 2: Simplified Extraction of Intracellular AzdU-Phosphates for HPLC-MS/MS Analysis
This protocol provides a general workflow for the extraction of intracellular nucleoside analogs and their phosphorylated metabolites.
Materials:
-
Cultured cells treated with AzdU
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 70% Methanol (B129727)
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add a defined volume of ice-cold 70% methanol to the plate/flask and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Incubation: Incubate the cell lysate on ice for 30 minutes to allow for complete extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Drying: Evaporate the methanol from the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for your HPLC-MS/MS analysis (e.g., mobile phase A).
-
Analysis: Analyze the sample by HPLC-MS/MS to separate and quantify AzdU and its phosphorylated forms (AzdU-MP, AzdU-DP, AzdU-TP).
Visualizations
Caption: Mechanism of action of this compound (AzdU).
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity and mitochondrial damage in human lymphocytic cells chronically exposed to 3'-azido-2',3'-dideoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce the Rapid In Vivo Metabolism of 3'-beta-Azido-2',3'-dideoxyuridine (AZU)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-beta-Azido-2',3'-dideoxyuridine (AZU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the rapid in vivo metabolism of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the rapid in vivo clearance of AZU?
A1: The rapid in vivo metabolism of this compound (AZU, also known as AzddU or CS-87) is primarily attributed to two main catabolic pathways.[1] The first is the glucuronidation of the 5'-hydroxyl group, which results in the formation of 3'-azido-2',3'-dideoxy-5'-beta-D-glucopyranosyluridine (GAzddU).[1] This reaction is dependent on the presence of uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). The second major pathway is the reduction of the 3'-azido group to form 3'-amino-2',3'-dideoxyuridine (B1195452) (AMddU).[1] The rate of this reduction is significantly increased in the presence of NADPH, suggesting the involvement of NADPH-dependent reductases.[1] Studies in rat hepatocytes and microsomes have confirmed that the enzymatic reduction of the 3'-azido group is a general catabolic pathway for 3'-azido-2',3'-dideoxynucleosides.[1]
Q2: What are the consequences of AZU's rapid metabolism on its therapeutic potential?
A2: The rapid metabolism of AZU presents significant challenges to its development as a therapeutic agent. These challenges include a short plasma half-life, low oral bioavailability, and extensive glucuronidation in patients.[2] This necessitates frequent administration to maintain therapeutic drug levels, which can lead to patient non-compliance and increased risk of side effects.[3] The rapid clearance reduces the overall exposure of the target tissues to the active form of the drug, potentially limiting its efficacy.
Q3: What general strategies can be employed to reduce the rapid metabolism of nucleoside analogs like AZU?
A3: Several strategies can be explored to mitigate the rapid metabolism of nucleoside analogs. These include:
-
Prodrug Approaches: Chemical modification of the parent drug to create a prodrug that is less susceptible to metabolic enzymes.[3][4] These prodrugs are designed to be converted to the active drug at the target site.[3] Common modifications include esterification at the 5'-hydroxyl group.[2][3]
-
Co-administration with Metabolic Inhibitors: The use of agents that inhibit the specific enzymes responsible for the drug's metabolism can increase its plasma concentration and prolong its half-life.[5]
-
Drug Delivery Systems: Encapsulating the drug in delivery systems like nanoparticles can protect it from metabolic enzymes and control its release profile.[5]
-
Chemical Modification: Altering the chemical structure of the nucleoside analog to block metabolic sites without compromising its therapeutic activity.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of AZU in Preclinical Models
Possible Cause: Extensive first-pass metabolism in the liver and gut wall. As a nucleoside analog, AZU's high polarity can also lead to poor intestinal permeability.[4]
Troubleshooting Steps:
-
Characterize the Metabolism:
-
In Vitro Metabolism Assay: Conduct in vitro experiments using liver microsomes or hepatocytes to quantify the rates of glucuronidation and azido (B1232118) reduction. This will confirm the primary metabolic pathways in your specific animal model.
-
Permeability Assay: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of AZU.
-
-
Implement a Prodrug Strategy:
-
Synthesis of 5'-O-Ester Prodrugs: Synthesize ester prodrugs of AZU by attaching a lipophilic moiety, such as a valinate group, to the 5'-hydroxyl position.[2] This can improve lipophilicity and potentially bypass the initial phosphorylation step.[3]
-
Evaluation of Prodrug Stability and Conversion: Assess the stability of the prodrug in simulated gastric and intestinal fluids and its conversion back to the parent AZU in plasma and liver homogenates.
-
-
Co-administration with an Enzyme Inhibitor:
-
Identify and use inhibitors of UDP-glucuronosyltransferases (UGTs) or NADPH-dependent reductases. The choice of inhibitor will depend on the specific enzymes identified in the characterization step.
-
Experimental Protocol: In Vitro Metabolism of AZU in Rat Liver Microsomes
-
Objective: To determine the rate of formation of GAzddU and AMddU from AZU in the presence of rat liver microsomes.
-
Materials:
-
This compound (AZU)
-
Rat liver microsomes (commercially available)
-
UDPGA (for glucuronidation)
-
NADPH (for reduction)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for HPLC analysis
-
-
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and AZU (e.g., 10 µM).
-
For the glucuronidation assay, add UDPGA to the reaction mixture. For the reduction assay, add NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by a validated HPLC method to quantify the concentrations of AZU, GAzddU, and AMddU.
-
-
Data Analysis: Plot the concentration of the metabolites formed over time to determine the initial rate of metabolism.
Issue 2: Short In Vivo Half-Life of AZU
Possible Cause: Rapid clearance through hepatic metabolism and renal excretion.
Troubleshooting Steps:
-
Detailed Pharmacokinetic Study:
-
Administer AZU intravenously and orally to the animal model of choice (e.g., rats).
-
Collect blood samples at multiple time points.
-
Analyze plasma samples for AZU and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
-
Develop a Sustained-Release Formulation:
-
Incorporate AZU into a drug delivery system designed for sustained release, such as liposomes or polymeric nanoparticles. This can protect the drug from rapid metabolism and prolong its circulation time.
-
-
Investigate Prodrugs with Altered Pharmacokinetics:
-
Synthesize and evaluate prodrugs designed to have a longer half-life. For example, conjugation to larger molecules like polyethylene (B3416737) glycol (PEGylation) can reduce renal clearance.
-
Quantitative Data Summary
| Compound | Animal Model | Administration Route | Bioavailability (%) | Half-life (t½) (h) | Reference |
| 3'-azido-2',3'-dideoxy-5-methylcytidine (a related analog) | Rhesus Monkeys | Oral | 26 ± 13 | 1.74 | [6][7] |
| 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (prodrug) | Rats | Oral | Improved compared to parent AZU | - | [2] |
Note: Specific quantitative data for AZU bioavailability and half-life can vary significantly between studies and animal models.
Visualizations
Metabolic Pathways of AZU
Caption: Major metabolic pathways of AZU in vivo.
Experimental Workflow for Evaluating AZU Prodrugs
Caption: A typical workflow for the preclinical evaluation of AZU prodrugs.
References
- 1. Catabolic disposition of 3'-azido-2',3'-dideoxyuridine in hepatocytes with evidence of azido reduction being a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]
- 3. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 3'-azido-2',3'-dideoxy-5-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mitochondrial Toxicity of 3'-beta-Azido-2',3'-dideoxyuridine (Zidovudine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the mitochondrial toxicity of 3'-beta-Azido-2',3'-dideoxyuridine, commonly known as Zidovudine (B1683550) (AZT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mitochondrial toxicity associated with this compound (AZT)?
A1: The primary mechanism of AZT-induced mitochondrial toxicity is the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Pol γ).[1][2][3][4] AZT, after being phosphorylated to its triphosphate form (AZT-TP), acts as a competitive inhibitor of the natural substrate (deoxythymidine triphosphate) for Pol γ.[4] Its incorporation into the nascent mtDNA chain leads to chain termination, thereby inhibiting mtDNA replication and leading to mtDNA depletion.[2][3] This impairment of mtDNA replication disrupts the synthesis of essential protein subunits of the electron transport chain, leading to mitochondrial dysfunction.
Q2: Are there other mechanisms involved in AZT-induced mitochondrial toxicity?
A2: Yes, besides the direct inhibition of Pol γ, other mechanisms contribute to AZT's mitochondrial toxicity. These include:
-
Oxidative Stress: AZT treatment has been shown to increase the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative damage to mitochondrial components, including proteins, lipids, and mtDNA itself.[3][5][6][7]
-
Downregulation of Mitochondrial Kinases: AZT can lead to the downregulation of mitochondrial thymidine (B127349) kinase 2 (TK2) and deoxyguanosine kinase (dGK), enzymes crucial for the synthesis of mitochondrial DNA precursors.[6][8] This can further exacerbate the depletion of mtDNA.
-
Inhibition of Autophagy: Some studies suggest that AZT may inhibit the process of autophagy in muscle cells, which is responsible for clearing damaged mitochondria.[9][10] This can lead to an accumulation of dysfunctional mitochondria, contributing to cellular toxicity.
Q3: What are the common observable effects of AZT-induced mitochondrial toxicity in cell culture experiments?
A3: Common effects observed in cell culture include:
-
Increased lactate (B86563) production, indicating a shift towards anaerobic glycolysis due to impaired oxidative phosphorylation.[5][11][12]
-
Increased production of mitochondrial superoxide (B77818).[5][12]
-
Decreased cell proliferation and increased cell mortality.[5][11]
-
In some cell types, a significant depletion of mitochondrial DNA (mtDNA) content.[5]
-
Morphological changes in mitochondria, such as swelling and loss of cristae, observable through electron microscopy.[1]
Q4: Are there any known strategies to mitigate the mitochondrial toxicity of AZT?
A4: Yes, one of the most studied mitigation strategies is uridine supplementation . Uridine has been shown to reduce ROS levels, prevent the degradation of mitochondrial TK2 and dGK, and thereby alleviate some of the toxic effects of AZT.[6] The rationale is that providing an alternative source for pyrimidine (B1678525) synthesis can help bypass the metabolic disruption caused by AZT.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity and cell death observed in my cell line after AZT treatment.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to AZT. For instance, HepG2 cells have been reported to be more responsive to NRTI-induced mitochondrial toxicity compared to H9c2 cells.[5]
-
Troubleshooting Tip: If possible, test a range of cell lines to find one with a more suitable sensitivity for your experimental window. Consider the metabolic characteristics of your chosen cell line (e.g., reliance on oxidative phosphorylation).
-
-
Possible Cause 2: Inappropriate AZT concentration. The concentration of AZT used may be too high for your specific cell line and experimental duration.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of AZT that induces measurable mitochondrial dysfunction without causing excessive acute cytotoxicity.
-
-
Possible Cause 3: Culture medium composition. The type of sugar in the culture medium can influence the cellular response to mitochondrial toxins.
-
Troubleshooting Tip: Consider using a galactose-based medium instead of a glucose-based medium. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production, which can sensitize them to mitochondrial toxins and allow for the detection of toxicity at lower, more clinically relevant concentrations.[13]
-
Problem 2: I am not observing significant mtDNA depletion despite seeing other signs of mitochondrial dysfunction (e.g., increased lactate).
-
Possible Cause 1: Cell-type specific response. Not all cell types respond to AZT with significant mtDNA depletion, even when metabolic disruption is evident.[5][11] For example, in some studies with HepG2 cells, AZT treatment resulted in increased lactate and superoxide production without a corresponding decrease in mtDNA content.[5][11]
-
Troubleshooting Tip: Measure multiple endpoints of mitochondrial toxicity. Do not rely solely on mtDNA content as an indicator. Combine mtDNA quantification with functional assays such as measuring lactate production, ROS levels, or oxygen consumption.
-
-
Possible Cause 2: Short exposure time. Significant mtDNA depletion may require longer exposure times to become apparent, as it depends on the turnover rate of mtDNA in the specific cell type.
-
Troubleshooting Tip: Extend the duration of your AZT treatment. For mtDNA content analysis, treatment periods of 7-14 days are sometimes used.[14]
-
Problem 3: My results for mitochondrial toxicity assays are inconsistent.
-
Possible Cause 1: Inconsistent cell health and passage number. The metabolic state and health of your cells can significantly impact their response to toxic compounds.
-
Troubleshooting Tip: Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before starting an experiment.
-
-
Possible Cause 2: Issues with reagent preparation or storage. Improperly prepared or stored reagents can lead to variability in your assays.
-
Troubleshooting Tip: Follow the manufacturer's instructions for all assay kits carefully. Ensure that stock solutions of AZT and other compounds are prepared accurately, aliquoted, and stored at the correct temperature to avoid degradation. Refer to general laboratory best practices for preparing reagents and buffers.[15]
-
Data Presentation
Table 1: Effects of AZT on HepG2 and H9c2 Cells
| Parameter | Cell Line | AZT Concentration | Duration | Observed Effect | Reference |
| Cell Viability | HepG2 | 10 µM | 4 days | Increased cell death | [5] |
| HepG2 | 50 µM | 4, 10, 14 days | Increased cell death | [5] | |
| H9c2 | 10, 50 µM | 12 days | No significant effect | [5] | |
| Cell Proliferation | HepG2 | 50 µM | 6 days | Inhibited | [5] |
| H9c2 | 50 µM | - | Similar trend to HepG2 | [5] | |
| mtDNA Content | HepG2 | 50 µM | - | Unchanged or increased | [5] |
| Lactate Production | HepG2 | 10, 50 µM | 6 days | Increased | [12] |
| H9c2 | 10, 50 µM | 6 days | Increased | [12] | |
| Mitochondrial Superoxide | HepG2 | 50 µM | All time points | Increased | [12] |
| H9c2 | 50 µM | - | No change | [12] |
Table 2: Inhibition of DNA Polymerase γ by AZT-TP
| Parameter | Value | Reference |
| Km for deoxythymidine triphosphate | 0.8 ± 0.3 µmol/L | [4] |
| Competitive Ki for AZT-TP | 1.8 ± 0.2 µmol/L | [4] |
| Noncompetitive Ki' for AZT-TP | 6.8 ± 1.7 µmol/L | [4] |
Experimental Protocols
1. Mitochondrial DNA (mtDNA) Content Analysis (qPCR)
This method quantifies the amount of mtDNA relative to nuclear DNA (nDNA).[14]
-
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound (AZT)
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
-
-
Procedure:
-
Culture cells in the presence of varying concentrations of AZT for a specified duration (e.g., 7-14 days).
-
Harvest the cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Determine the cycle threshold (Ct) values for both genes in treated and untreated (control) samples.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
-
Express the mtDNA content in treated cells as a percentage of the control cells.
-
2. Lactate Production Assay
This assay measures the accumulation of lactate in the cell culture medium, which is an indicator of a shift towards anaerobic glycolysis due to mitochondrial dysfunction.[14]
-
Materials:
-
Cultured cells
-
AZT or other test compounds
-
Cell culture medium
-
Lactate dehydrogenase (LDH) assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with different concentrations of AZT for the desired time period.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate levels to the cell number or total protein concentration.
-
Express the results as a percentage of the lactate produced by untreated control cells.
-
3. Mitochondrial Superoxide Detection
This assay detects the production of superoxide, a major form of ROS, within the mitochondria of living cells.[14]
-
Materials:
-
Cultured cells
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Cell culture medium and buffer (e.g., HBSS)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with AZT for the specified time.
-
Load the cells with MitoSOX Red reagent according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
-
Mandatory Visualizations
Caption: Mechanism of AZT-induced mitochondrial toxicity.
Caption: Workflow for assessing uridine-mediated mitigation.
References
- 1. Genotoxicity and mitochondrial damage in human lymphocytic cells chronically exposed to 3'-azido-2',3'-dideoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mitochondrial DNA Polymerase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZT-induced mitochondrial toxicity: an epigenetic paradigm for dysregulation of gene expression through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Mitochondrial ToxGlo™ Assay [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. static.igem.org [static.igem.org]
enhancing the phosphorylation efficiency of 3'-beta-Azido-2',3'-dideoxyuridine in target cells
Here is the Technical Support Center for enhancing the phosphorylation efficiency of 3'-beta-Azido-2',3'-dideoxyuridine (AzddU).
Technical Support Center: this compound (AzddU)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving the phosphorylation of AzddU in target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AzddU?
A1: this compound (AzddU) is a nucleoside analog that requires intracellular activation to its triphosphate form, AzddU-5'-triphosphate (AzddU-TP). AzddU-TP acts as a potent and selective inhibitor of viral reverse transcriptases, such as those from Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV).[1] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), and its incorporation into a growing DNA strand leads to chain termination, thereby inhibiting viral replication.[1][2]
Q2: What is the intracellular metabolic pathway for the activation of AzddU?
A2: AzddU is activated through a sequential three-step phosphorylation process catalyzed by host cell kinases.
-
AzddU → AzddU-monophosphate (AzddU-MP): This initial step is catalyzed by thymidine (B127349) kinase.[1]
-
AzddU-MP → AzddU-diphosphate (AzddU-DP): This step is likely catalyzed by thymidylate kinase.
-
AzddU-DP → AzddU-triphosphate (AzddU-TP): The final, active form is generated by nucleoside diphosphate (B83284) kinases.
Q3: Why is the phosphorylation of AzddU often inefficient in target cells?
A3: The inefficiency stems from several factors. Firstly, AzddU has a lower affinity for thymidine kinase compared to the natural substrate thymidine and another analog, 3'-azido-3'-deoxythymidine (AZT).[1] Secondly, the conversion of AzddU-MP to its di- and triphosphate forms appears to be a rate-limiting step, leading to the accumulation of the monophosphate form within the cell.[3] In studies with the related compound AZT, the phosphorylation of the monophosphate to the diphosphate was found to be extremely slow, with a maximal rate of only 0.3% compared to the natural substrate.[2]
Q4: What are the key cellular enzymes involved in the phosphorylation of AzddU?
A4: The primary enzymes are cellular kinases responsible for nucleotide metabolism:
-
Thymidine Kinase (TK): Catalyzes the first phosphorylation step (AzddU → AzddU-MP).[1]
-
Thymidylate Kinase (TMPK): Believed to catalyze the second step (AzddU-MP → AzddU-DP). This step is often a significant bottleneck.[2]
-
Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final conversion to the active triphosphate form (AzddU-DP → AzddU-TP).[4]
Q5: Does AzddU undergo other metabolic transformations in the cell?
A5: Yes, a significant portion of AzddU can be shunted into a previously unrecognized metabolic pathway, leading to the formation of 5'-O-diphosphohexose derivatives, such as AzddU-5'-O-diphosphoglucose.[3] In some cells, these derivatives can account for as much as 20-30% of intracellular AzddU metabolites, diverting the drug away from the desired activation pathway.[3]
Visual Guide: AzddU Activation Pathways
Caption: Intracellular metabolic pathways of AzddU.
Troubleshooting Guide
This section addresses common experimental issues encountered when studying AzddU phosphorylation.
Problem: Low intracellular yield of active AzddU-TP.
| Possible Cause | Suggested Solution & Rationale |
| High levels of competing endogenous nucleosides. | Treat cells with an inhibitor of de novo deoxyribonucleotide synthesis, such as hydroxyurea (B1673989). This has been shown to increase the phosphorylation of other nucleoside analogs like AZT and AzddGuo by two- to threefold.[4][5] |
| Inefficient enzymatic conversion of AzddU-MP to AzddU-DP. | This is an inherent property of the responsible kinase (thymidylate kinase).[2] While direct enzyme enhancement is difficult, reducing competing substrates with hydroxyurea can help push the equilibrium toward the desired product. |
| Diversion of AzddU to the diphosphohexose pathway. | This is a competing metabolic route.[3] Focus on optimizing the primary phosphorylation pathway by reducing endogenous competitors, as this is currently the most viable strategy. |
| Low expression of key kinases (e.g., Thymidine Kinase) in the chosen cell line. | Select a cell line known to have robust expression of the necessary kinases or transfect cells to overexpress the rate-limiting enzyme. Compare results across different cell types. |
Visual Guide: Troubleshooting Low AzddU-TP Yield
Caption: A logical workflow for troubleshooting low AzddU-TP yields.
Quantitative Data Summary
Table 1: Kinetic Parameters for Thymidine Kinase with AzddU and Related Compounds
Data extracted from studies in human peripheral blood mononuclear cell extracts.[1]
| Compound | Apparent Kₘ (μM) | Apparent Kᵢ (μM) | Maximal Phosphorylation Rate (% of Thymidine) |
| Thymidine (Substrate) | 7.0 | - | 100% |
| AzddU | 67 | 290 | 40% |
| AZT | 1.4 | 3.4 | 30% |
Table 2: Intracellular Distribution of AzddU Metabolites
Data from human Peripheral Blood Mononuclear Cells (PBMC) and Bone Marrow Cells (BMC) after incubation with AzddU.[3]
| Metabolite | % of Intracellular Radioactivity (PBMC & BMC) |
| AzddU-MP | ~55 - 65% |
| AzddU-DP & AzddU-TP | 10- to 100-fold lower than AzddU-MP |
| AzddU-diphosphohexoses | ~20 - 30% |
Experimental Protocols
Protocol 1: Analysis of Intracellular AzddU Metabolites by HPLC
This protocol provides a general framework for extracting and quantifying AzddU and its phosphorylated derivatives from cell culture.
-
Cell Culture and Treatment: Plate 5-10 x 10⁶ cells per condition and allow them to adhere overnight. Treat cells with the desired concentration of AzddU for the specified time.
-
Cell Harvesting: Aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: a. Add 500 µL of ice-cold 0.5 M perchloric acid to the plate. b. Scrape the cells and transfer the acid suspension to a microfuge tube. c. Vortex vigorously and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Neutralization: a. Transfer the supernatant to a new tube. b. Neutralize the extract by adding an appropriate volume of 2 M KOH. c. Incubate on ice for 15 minutes to precipitate potassium perchlorate. d. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation for HPLC: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.22 µm syringe filter. c. The sample is now ready for injection into an HPLC system equipped with an anion-exchange column. A specific HPLC method has been developed that allows for the separation of nucleosides, nucleotides, and their carbohydrate derivatives.[3]
-
Quantification: Compare the peak retention times and areas with those of known AzddU, AzddU-MP, AzddU-DP, and AzddU-TP standards.
Visual Guide: Experimental Workflow
Caption: Workflow for analyzing intracellular AzddU phosphorylation.
Protocol 2: Enhancing AzddU Phosphorylation with Hydroxyurea
This protocol is based on the principle of depleting endogenous dNTP pools to reduce competition for phosphorylation enzymes.[4][5]
-
Cell Preparation: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with hydroxyurea (e.g., 100 µM - 1 mM, concentration should be optimized for your cell line) for 2-4 hours before adding AzddU. This helps to effectively reduce the competing dNTP pools.
-
Co-treatment: Add the desired concentration of AzddU to the medium already containing hydroxyurea.
-
Incubation: Incubate for the desired experimental duration.
-
Analysis: Harvest the cells and perform metabolite extraction and HPLC analysis as described in Protocol 1 to determine the levels of AzddU-MP, AzddU-DP, and AzddU-TP. Compare the results to cells treated with AzddU alone.
Disclaimer: This technical guide is for informational purposes only. All experimental protocols should be optimized for your specific cell lines and laboratory conditions.
References
- 1. Phosphorylation of 3'-azido-2',3'-dideoxyuridine and preferential inhibition of human and simian immunodeficiency virus reverse transcriptases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 3'-azido-2',3'-dideoxyguanosine in CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased activation of the combination of 3'-azido-3'-deoxythymidine and 2'-deoxy-3'-thiacytidine in the presence of hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of the Cytotoxicity of 3'-beta-Azido-2',3'-dideoxyuridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of 3'-beta-Azido-2',3'-dideoxyuridine (Azidouridine, AZU) and other prominent nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is intended to assist researchers in evaluating the toxicological profiles of these compounds in the context of antiviral drug development.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and a panel of other nucleoside analogs in various human cell lines. A higher CC50 value is indicative of lower cytotoxicity.
| Compound | Common Abbreviation | Cell Line | CC50 (µM) |
| This compound | Azidouridine (AZU) | CEM-SS | ~100 |
| Zidovudine | AZT | CEM | 29 |
| HepG2 | 100 - >1000 | ||
| Skeletal Muscle | >100 | ||
| Erythroid Progenitors | 0.06 - 5 | ||
| Stavudine | d4T | CEM | >100 |
| HepG2 | >100 | ||
| Skeletal Muscle | >100 | ||
| Erythroid Progenitors | 0.06 - 5 | ||
| Lamivudine | 3TC | HepG2 | >1000 |
| Myeloid Progenitors | >100 | ||
| Emtricitabine | FTC | MT-4, CEM, PBMCs | >200 |
| Zalcitabine | ddC | HepG2 | 1 - 10 |
| Skeletal Muscle | 1 - 10 | ||
| Erythroid Progenitors | 0.06 - 5 | ||
| Didanosine | ddI | HepG2 | >1000 |
| Skeletal Muscle | >100 | ||
| Abacavir | ABC | HepG2 | >100 |
| Skeletal Muscle | >100 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol below is a standard procedure for determining the CC50 of nucleoside analogs.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)
-
Test compounds (nucleoside analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cell line (e.g., CEM, MT-4, HepG2) into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and stabilization.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include control wells with cells in medium only (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a period that is relevant to the intended application, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Cytotoxicity: Signaling Pathway
The primary mechanism of cytotoxicity for many nucleoside analogs is the inhibition of mitochondrial DNA (mtDNA) synthesis, leading to mitochondrial dysfunction.
Caption: Mitochondrial toxicity pathway of nucleoside analogs.
evaluating the resistance profile of 3'-beta-Azido-2',3'-dideoxyuridine against AZT-resistant HIV-1 strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the resistance profile of 3'-β-Azido-2',3'-dideoxyuridine (AZDU), also known as Azidouridine, against zidovudine (B1683550) (AZT)-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The development of drug resistance is a significant challenge in the long-term management of HIV-1 infection, necessitating the continued evaluation of existing and novel nucleoside reverse transcriptase inhibitors (NRTIs) against resistant viral variants. This document summarizes key experimental data, outlines detailed methodologies for resistance evaluation, and provides visual representations of the underlying resistance mechanisms and experimental workflows.
Introduction to AZT Resistance and Cross-Resistance
Zidovudine (AZT), the first approved antiretroviral agent, is a thymidine (B127349) analog that, in its triphosphate form, inhibits the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA. Prolonged AZT monotherapy or its use in combination regimens can lead to the selection of HIV-1 variants with reduced susceptibility to the drug. This resistance is primarily associated with a series of mutations in the pol gene, which encodes the RT enzyme. These mutations are often referred to as thymidine analog mutations (TAMs).
The primary mechanism of high-level AZT resistance involves an enhanced ability of the mutant RT to excise the incorporated AZT monophosphate from the 3' end of the nascent DNA chain. This excision is an ATP-dependent process that "unblocks" the terminated DNA strand, allowing DNA synthesis to resume. Key TAMs that facilitate this excision process include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
Cross-resistance, where resistance to one drug confers resistance to other drugs of the same class, is a common phenomenon with NRTIs. Due to its structural similarity to AZT, particularly the 3'-azido group, 3'-β-Azido-2',3'-dideoxyuridine (AZDU) has been evaluated for its activity against AZT-resistant HIV-1. Early studies indicated that HIV-1 isolates with reduced susceptibility to AZT also demonstrate a decreased sensitivity to AZDU, suggesting a significant degree of cross-resistance.[1][2] However, the extent of this cross-resistance can be heterogeneous and may depend on the specific constellation of resistance mutations present in the viral RT.[1][3]
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of 3'-β-Azido-2',3'-dideoxyuridine (AZDU) in comparison to Zidovudine (AZT) and other relevant NRTIs against wild-type and AZT-resistant HIV-1 isolates. The data is presented as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%.
| Antiviral Agent | HIV-1 Strain | Key Resistance Mutations | IC50 (µM) | Fold Change in Resistance | Reference |
| AZT | Wild-Type (e.g., HIV-1 IIIB) | None | 0.01 - 0.05 | 1 | [1] |
| AZT-Resistant (Clinical Isolate) | Not specified | >1.0 | >20-100 | [1] | |
| AZT-Resistant (Reference Strain) | Not specified | 0.15 - >5.0 | - | [4] | |
| AZDU | AZT-Sensitive (Clinical Isolate) | None | - | - | [1] |
| AZT-Resistant (Clinical Isolate) | Not specified | Increased IC50 noted | Cross-resistance observed | [1][2] | |
| ddC | AZT-Resistant (M41L + T215Y) | M41L, T215Y | Decreased sensitivity in the presence of AZT | - | [5] |
| ddI | AZT-Resistant (M41L + T215Y) | M41L, T215Y | Decreased sensitivity in the presence of AZT | - | [6] |
| d4T | AZT-Resistant (M41L + T215Y) | M41L, T215Y | Decreased sensitivity in the presence of AZT | - | [6] |
Mechanism of AZT Resistance and Experimental Workflow
The diagrams below illustrate the molecular mechanism of AZT resistance and a typical experimental workflow for evaluating the susceptibility of HIV-1 isolates to antiviral drugs.
References
- 1. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hivdb.stanford.edu [hivdb.stanford.edu]
- 3. scispace.com [scispace.com]
- 4. Standardized peripheral blood mononuclear cell culture assay for determination of drug susceptibilities of clinical human immunodeficiency virus type 1 isolates. The RV-43 Study Group, the AIDS Clinical Trials Group Virology Committee Resistance Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′-Azido-3′-Deoxythymidine (AZT) Mediates Cross-Resistance to Nucleoside Analogs in the Case of AZT-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine (AZT) mediates cross-resistance to nucleoside analogs in the case of AZT-resistant human immunodeficiency virus type 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Mechanism of Reverse Transcriptase Inhibition: A Comparative Guide to 3'-beta-Azido-2',3'-dideoxyuridine and Non-Nucleoside Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory mechanisms of two critical classes of antiretroviral drugs targeting HIV reverse transcriptase (RT): nucleoside reverse transcriptase inhibitors (NRTIs), exemplified by 3'-beta-Azido-2',3'-dideoxyuridine (Zidovudine or AZT), and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Executive Summary
This compound and non-nucleoside reverse transcriptase inhibitors both effectively thwart HIV replication by targeting the viral reverse transcriptase enzyme. However, their mechanisms of action are fundamentally distinct. AZT, a nucleoside analog, acts as a competitive inhibitor and a DNA chain terminator after intracellular phosphorylation. In contrast, NNRTIs are non-competitive inhibitors that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This guide delves into the quantitative differences in their inhibitory potency, details the experimental protocols for their evaluation, and provides visual representations of their molecular mechanisms.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). The table below summarizes these values for Zidovudine and a representative NNRTI, Nevirapine (B1678648).
| Parameter | This compound (Zidovudine/AZT) | Nevirapine (NNRTI) |
| Mechanism of Action | Competitive Inhibitor & Chain Terminator | Non-Competitive Allosteric Inhibitor |
| Active Form | Zidovudine triphosphate (AZT-TP)[1][2][3][4] | Nevirapine[5] |
| IC50 (Enzyme Assay) | Not typically reported for the prodrug | 84 nM[6] |
| EC50 (Cell Culture) | ~6 nM (p24 antigen assay, MT-4 cells) | 40 nM[6] |
| Ki (Inhibition Constant) | ~2.35 nM - 9.5 nM (for AZT-TP, dependent on template)[7][8] | 19 nM - 270 µM (dependent on assay conditions)[9][10] |
Mechanisms of Action
This compound (NRTI)
Zidovudine is a synthetic analog of the natural nucleoside thymidine.[1][11] Its inhibitory action is a multi-step process that begins after it enters a host cell.
-
Intracellular Phosphorylation: Cellular kinases phosphorylate Zidovudine to its active triphosphate form, AZT-triphosphate (AZT-TP).[1][2][3] This activation is crucial for its antiviral activity.
-
Competitive Inhibition: AZT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of the HIV reverse transcriptase.[1][4][12]
-
Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the deoxyribose sugar of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide.[1][3][11] This results in the termination of DNA chain elongation, thereby halting viral replication.[1][3][11]
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs, such as Nevirapine, inhibit reverse transcriptase through a different, non-competitive mechanism.
-
Allosteric Binding: NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distinct from the enzyme's active site.[13][14][15][16] This site is often referred to as the NNRTI binding pocket.
-
Conformational Change: The binding of an NNRTI to this allosteric site induces a significant conformational change in the reverse transcriptase enzyme.[13][14][15][17] This structural distortion affects the flexibility and mobility of key subdomains of the enzyme.[13]
-
Inhibition of Catalytic Activity: The induced conformational change disrupts the geometry of the polymerase active site, thereby inhibiting the catalytic function of the enzyme and preventing the synthesis of viral DNA.[5][17]
Experimental Protocols
Colorimetric Reverse Transcriptase Inhibition Assay
This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand, followed by an ELISA-based detection method.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., AZT-TP, Nevirapine) dissolved in an appropriate solvent (e.g., DMSO)
-
Poly(A) template and oligo(dT) primer
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
DIG-labeled dUTP and unlabeled dNTPs
-
Streptavidin-coated microtiter plates
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the template/primer, enzyme, and test compounds to their working concentrations in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer mix, DIG-labeled dUTP and other dNTPs.
-
Add Inhibitor: Add serial dilutions of the test compounds to the respective wells. Include a no-inhibitor control.
-
Initiate Reaction: Add the HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotinylated primer-DNA hybrid to bind.
-
Washing: Wash the plate three times with wash buffer to remove unbound components.
-
Antibody Incubation: Add the anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add the HRP substrate to each well and incubate until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
FRET-Based Reverse Transcriptase Inhibition Assay
This real-time assay monitors the polymerase activity of RT by measuring the change in Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore attached to the primer/template DNA.[18][19][20][21]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds
-
Doubly labeled DNA primer/template (e.g., with TMR as donor and Cy5 as acceptor)[18]
-
Reaction buffer
-
dNTPs
-
Fluorometer or plate reader with FRET capabilities
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, test compounds, and dNTPs in the reaction buffer.
-
Reaction Setup: In a suitable microplate or cuvette, add the reaction buffer and the doubly labeled primer/template DNA.
-
Add Inhibitor: Add the test compound at the desired concentration.
-
Baseline Reading: Take an initial fluorescence reading to establish a baseline.
-
Initiate Reaction: Add the HIV-1 RT and dNTPs to initiate the polymerization reaction.
-
Real-Time Monitoring: Monitor the change in fluorescence intensity of the donor and acceptor fluorophores in real-time. As the primer is extended, the distance between the fluorophores changes, leading to a change in FRET efficiency.[18]
-
Data Analysis: The rate of change in the FRET signal is proportional to the RT activity. Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value.[19]
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz, illustrate the distinct molecular pathways of reverse transcriptase inhibition by this compound and non-nucleoside inhibitors.
Caption: Mechanism of Action of this compound (AZT).
Caption: Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 12. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational changes in HIV-1 reverse transcriptase induced by nonnucleoside reverse transcriptase inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 18. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.uni-luebeck.de [research.uni-luebeck.de]
A Comparative Guide to the In Vivo Pharmacokinetics of 3'-β-Azido-2',3'-dideoxyuridine and AZT in Animal Models
This guide provides a detailed comparison of the in vivo pharmacokinetic profiles of two anti-HIV nucleoside analogs, 3'-β-Azido-2',3'-dideoxyuridine (AZU, also known as AzddU) and 3'-azido-3'-deoxythymidine (AZT or zidovudine). The following sections present a summary of their key pharmacokinetic parameters in various animal models, detailed experimental methodologies, and a visual representation of the typical experimental workflow. This information is intended for researchers, scientists, and professionals involved in drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of AZU and AZT have been characterized in multiple animal models, primarily in mice and rhesus monkeys. The data reveals both similarities and key differences in their absorption, distribution, metabolism, and excretion.
In rhesus monkeys, the half-life, total clearance, and steady-state volume of distribution were found to be similar for both AZU and AZT.[1] Oral absorption of both compounds was nearly complete at a dose of 60 mg/kg; however, at a higher dose of 200 mg/kg, the bioavailability of both nucleosides was significantly lower (less than 50%), suggesting a possible saturable absorption mechanism.[1] Both drugs were also well absorbed after subcutaneous administration and were found to penetrate the cerebrospinal fluid (CSF).[1]
Studies in mice also showed similar pharmacokinetic parameters for half-life (t1/2), total body clearance (CIt), and steady-state volume of distribution (Vss) for both compounds at intravenous doses of 50 mg/kg and 250 mg/kg.[2] However, a dose dependency was observed, with CIt and Vss decreasing at the higher dose.[2] Notably, the brain-to-serum concentration ratio for AZU was significantly greater than that for AZT at the 50 mg/kg dose, indicating better penetration of AZU into the brain.[2]
Below is a summary of the key pharmacokinetic parameters for AZU and AZT from comparative studies in animal models.
| Parameter | Drug | Animal Model | Dose | Route | Value | Reference |
| Half-life (t1/2) | AZU | Rhesus Monkey | 60 mg/kg | IV | Similar to AZT | [1] |
| AZT | Rhesus Monkey | 60 mg/kg | IV | Similar to AZU | [1] | |
| AZU | Mouse | 50 mg/kg | IV | Similar to AZT | [2] | |
| AZT | Mouse | 50 mg/kg | IV | Similar to AZU | [2] | |
| Total Clearance (CIt) | AZU | Rhesus Monkey | 60 mg/kg | IV | Similar to AZT | [1] |
| AZT | Rhesus Monkey | 60 mg/kg | IV | Similar to AZU | [1] | |
| AZU | Mouse | 50 mg/kg | IV | 1.27 L/hr/kg | [2] | |
| AZT | Mouse | 50 mg/kg | IV | 1.38 L/hr/kg | [2] | |
| Volume of Distribution (Vss) | AZU | Rhesus Monkey | 60 mg/kg | IV | Similar to AZT | [1] |
| AZT | Rhesus Monkey | 60 mg/kg | IV | Similar to AZU | [1] | |
| AZU | Mouse | 50 mg/kg | IV | Similar to AZT | [2] | |
| AZT | Mouse | 50 mg/kg | IV | Similar to AZT | [2] | |
| Oral Bioavailability | AZU | Rhesus Monkey | 60 mg/kg | Oral | ~100% | [1] |
| AZT | Rhesus Monkey | 60 mg/kg | Oral | ~100% | [1] | |
| AZU | Rhesus Monkey | 200 mg/kg | Oral | <50% | [1] | |
| AZT | Rhesus Monkey | 200 mg/kg | Oral | <50% | [1] | |
| CSF/Serum Ratio (1 hr post-dose) | AZU | Rhesus Monkey | N/A | IV | 0.05 - 0.25 | [1] |
| AZT | Rhesus Monkey | N/A | IV | 0.05 - 0.25 | [1] | |
| Brain/Serum Ratio | AZU | Mouse | 50 mg/kg | IV | 0.234 ± 0.282 | [2] |
| AZT | Mouse | 50 mg/kg | IV | 0.064 ± 0.025 | [2] |
Experimental Protocols
The pharmacokinetic studies of AZU and AZT in animal models involved standardized procedures to ensure data accuracy and reproducibility. The following provides a detailed overview of the methodologies typically employed.
1. Animal Models:
-
Mice: Uninfected mice have been used to characterize the fundamental pharmacokinetic profiles of AZU and AZT.[2]
-
Rhesus Monkeys: These non-human primates are often used in later-stage preclinical studies due to their physiological similarity to humans.[1]
2. Drug Administration:
-
Intravenous (IV): A single bolus injection is administered, typically through a tail vein in mice or a peripheral vein in monkeys, to determine the drug's distribution and elimination characteristics.
-
Oral (PO): The drug is administered via gavage to assess its oral absorption and bioavailability.
-
Subcutaneous (SC): This route is also used to evaluate absorption characteristics.[1]
3. Sample Collection:
-
Blood/Serum/Plasma: Serial blood samples are collected at predetermined time points after drug administration. The blood is then processed to obtain serum or plasma for analysis.
-
Cerebrospinal Fluid (CSF): In studies involving CNS penetration, CSF samples are collected, typically from the cisterna magna in monkeys.[1]
-
Brain Tissue: For studies in mice, brain tissue is collected after euthanasia to determine the brain-to-serum concentration ratio.[2]
-
Urine: Urine is collected to identify and quantify metabolites, such as the glucuronide conjugates of AZU and AZT.[1]
4. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): Sensitive and specific HPLC methods are used to quantify the concentrations of AZU and AZT in biological matrices like serum, plasma, and brain homogenates.[2]
5. Pharmacokinetic Analysis:
-
The concentration-time data for each drug is analyzed using pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), total body clearance (CIt), and steady-state volume of distribution (Vss).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study comparing two compounds in an animal model.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both AZU and AZT involves their intracellular conversion to the active triphosphate form, which then inhibits the viral reverse transcriptase enzyme. The following diagram illustrates this general pathway.
Caption: Intracellular activation pathway of azido-nucleoside analogs.
References
- 1. 3'-Azido-2',3'-dideoxyuridine (AzddU): comparative pharmacokinetics with 3'-azido-3'-deoxythymidine (AZT) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZddU) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profile of 3'-beta-Azido-2',3'-dideoxyuridine (AZDU) with Approved Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of the nucleoside reverse transcriptase inhibitor (NRTI) 3'-beta-Azido-2',3'-dideoxyuridine (AZDU) with other approved antiretroviral drugs. The development of drug resistance is a significant challenge in the long-term efficacy of HIV-1 treatment. Understanding the cross-resistance patterns between different antiretroviral agents is crucial for designing effective salvage therapies and for the development of new, more robust drugs.
Executive Summary
Studies have shown a heterogeneous pattern of cross-resistance between Zidovudine (AZT), a thymidine (B127349) analog, and AZDU, a uridine (B1682114) analog. While some AZT-resistant strains of HIV-1 exhibit cross-resistance to AZDU, others remain sensitive[1][2]. This suggests that the resistance mechanisms developed against AZT do not uniformly confer resistance to AZDU. The nucleoside base of the drug plays a critical role in determining the resistance profile of HIV-1[3]. This guide summarizes the available quantitative data, details the experimental methodologies used to assess cross-resistance, and provides a visual representation of the underlying resistance mechanisms.
Comparative Cross-Resistance Data
The following table summarizes the in vitro susceptibility of AZT-sensitive and AZT-resistant HIV-1 isolates to AZDU and other approved nucleoside reverse transcriptase inhibitors. The data is derived from studies assessing the inhibition of viral reverse transcriptase (RT) activity.
Table 1: In Vitro Susceptibility of AZT-Sensitive and AZT-Resistant HIV-1 Isolates to Various NRTIs
| Virus Isolate | Phenotype | AZDU (1 µM) (% Inhibition of RT Activity) | AZT (1 µM) (% Inhibition of RT Activity) | ddC (1 µM) (% Inhibition of RT Activity) | ddI (10 µM) (% Inhibition of RT Activity) |
| Isolate 1 | AZT-Sensitive | 95 | 98 | 99 | 97 |
| Isolate 2 | AZT-Sensitive | 92 | 97 | 98 | 96 |
| Isolate 3 | AZT-Resistant | 85 | 35 | 98 | 95 |
| Isolate 4 | AZT-Resistant | 45 | 28 | 97 | 96 |
| Isolate 5 | AZT-Resistant | 90 | 42 | 99 | 98 |
Data synthesized from Wainberg et al., 1991[1]. The table illustrates the variable cross-resistance to AZDU among different AZT-resistant isolates.
Experimental Protocols
The data presented in this guide are primarily based on phenotypic drug susceptibility assays. These assays measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
Phenotypic Drug Susceptibility Assay
This method is a cornerstone for determining antiretroviral resistance and involves the following key steps:
-
Virus Isolate Preparation: HIV-1 is isolated from patient peripheral blood mononuclear cells (PBMCs) or from cell culture supernatants. Both drug-sensitive (wild-type) and drug-resistant strains are used for comparison.
-
Cell Culture: A suitable host cell line, such as MT-4 cells or phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors, is prepared for infection.
-
Drug Susceptibility Assay:
-
Cells are infected with a standardized amount of the virus isolate.
-
Immediately after infection, the cells are cultured in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., AZDU, AZT, ddI, ddC).
-
The cultures are incubated for a period of 4 to 7 days.
-
-
Measurement of Viral Replication: The extent of viral replication is quantified by measuring a specific viral marker, typically the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of the viral reverse transcriptase (RT) enzyme.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each drug and each viral isolate. The degree of resistance is often expressed as the "fold-resistance," which is the ratio of the IC50 for the resistant isolate to the IC50 for a sensitive, wild-type reference strain.
Mechanisms of NRTI Resistance and Cross-Resistance
Resistance to NRTIs primarily arises from mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can lead to two main mechanisms of resistance:
-
Discrimination: Mutations that enhance the ability of the RT enzyme to distinguish between the natural deoxynucleoside triphosphate (dNTP) and the NRTI analog, leading to reduced incorporation of the drug into the growing viral DNA chain.
-
Excision (Phosphorolysis): Mutations that allow the RT enzyme to remove the chain-terminating NRTI monophosphate from the end of the viral DNA, enabling DNA synthesis to resume. This process typically utilizes ATP as a pyrophosphate donor.
The specific mutations that arise are often dependent on the selective pressure of the particular NRTI being used. The heterogeneity in cross-resistance between AZT and AZDU in AZT-resistant strains suggests that the mutations conferring resistance to AZT do not always effectively block the activity of AZDU.
References
A Comparative Analysis of the Selectivity Index of 3'-beta-Azido-2',3'-dideoxyuridine and Other Dideoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-HIV activity and cytotoxicity of 3'-beta-Azido-2',3'-dideoxyuridine (ADU), also known as Azidouridine, with other prominent dideoxynucleoside reverse transcriptase inhibitors (NRTIs). The objective is to assess the selectivity index of these compounds, a critical parameter in the evaluation of antiviral drug candidates. The data presented is compiled from various scientific publications, and it is important to note that direct comparisons may be influenced by variations in experimental conditions, such as cell lines and virus strains, across different studies.
Data Presentation: Anti-HIV Activity and Cytotoxicity
The following table summarizes the 50% effective concentration (EC₅₀) required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC₅₀) that reduces the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for the viral target over the host cell.
| Compound | Common Name | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Notes |
| This compound | ADU, Azidouridine | 0.18 - 0.46[1] | >100[2] | >217 - >555 | Peripheral Blood Mononuclear Cells (PBMCs) | Potent antiviral activity with low cytotoxicity observed.[1][2] |
| Zidovudine | AZT | ~0.005 - 0.1[3][4] | < 5[5] | ~50 - 1000 | PBMCs, MT-2, CEM | The first approved NRTI, known for its potency but also significant cytotoxicity.[5][6] |
| Didanosine | ddI | > AZT & ddC[5] | > 100[5] | High | Monocyte/Macrophages, PBMCs | Generally less potent than AZT and ddC but exhibits very low cytotoxicity, resulting in a high selectivity index.[5] |
| Zalcitabine | ddC | < AZT[3] | < 5[5] | Variable | PBMCs, CEM | A potent inhibitor of HIV-1, but its use is limited by dose-dependent toxicity.[5][7] |
| Stavudine (B1682478) | d4T | 0.009 - 4[8] | Variable | High (for prodrug)[9][10] | PBMCs, CEM | A thymidine (B127349) analog with significant anti-HIV activity. A prodrug form has shown a very high selectivity index.[8][9][10] |
| Lamivudine (B182088) | 3TC | 0.07 - 0.2[1] | > 10 | >50 - >142 | PBMCs | A cytosine analog with a favorable safety profile and good antiviral activity.[1] |
Note: The presented data is a synthesis from multiple sources and should be interpreted with caution due to the inherent variability in experimental designs. For a definitive comparison, a head-to-head study under identical conditions is recommended.
Experimental Protocols
The determination of EC₅₀ and CC₅₀ values is critical for calculating the selectivity index. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to determine the 50% effective concentration (EC₅₀) of a compound required to inhibit HIV-1 replication in primary human PBMCs.
1. Isolation and Stimulation of PBMCs:
- Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated cells with phosphate-buffered saline (PBS).
- Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 2 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) for 2-3 days at 37°C in a 5% CO₂ incubator.
- After stimulation, wash the cells and resuspend them in fresh culture medium containing human interleukin-2 (B1167480) (IL-2) at 20 U/mL.
2. Antiviral Assay:
- Seed the PHA-stimulated PBMCs in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well.
- Prepare serial dilutions of the test compounds (e.g., this compound and other dideoxynucleosides) in the culture medium.
- Add the diluted compounds to the respective wells. Include wells with no drug as a virus control and wells with uninfected cells as a cell control.
- Infect the cells with a standardized amount of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or BaL) at a multiplicity of infection (MOI) of 0.01 to 0.1.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
3. Measurement of Viral Replication:
- After the incubation period, collect the cell culture supernatants.
- Quantify the level of HIV-1 p24 core antigen in the supernatants using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.
- Determine the EC₅₀ value, the concentration of the compound that inhibits p24 production by 50%, by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces the viability of host cells by 50%.
1. Cell Culture and Treatment:
- Seed PBMCs (or other relevant cell lines such as MT-4 or CEM) in a 96-well microtiter plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium.
- Prepare serial dilutions of the test compounds in the culture medium.
- Add the diluted compounds to the respective wells. Include wells with untreated cells as a control.
- Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 7 days).
2. MTT Assay:
- Following the incubation period, add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
3. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
- Determine the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the log of the compound concentration and using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of dideoxynucleosides and the experimental workflow for determining the selectivity index.
Caption: Mechanism of action of dideoxynucleoside reverse transcriptase inhibitors.
Caption: Workflow for determining the selectivity index of antiviral compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparative analysis of anti-human immunodeficiency virus type 1 activities of dideoxynucleoside analogs in resting and activated peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine resistance, syncytium-inducing phenotype, and HIV disease progression in a case-control study. The VA Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunodx.com [immunodx.com]
- 5. Impact of stavudine phenotype and thymidine analogues mutations on viral response to stavudine plus lamivudine in ALTIS 2 ANRS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to the Structure-Activity Relationships of 3'-Azido Pyrimidine and Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 3'-azido pyrimidine (B1678525) and 3'-azido purine (B94841) nucleoside analogs, focusing on their antiviral and anticancer properties. The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.
Introduction
3'-Azido-2',3'-dideoxynucleosides, a class of nucleoside analogs characterized by the replacement of the 3'-hydroxyl group on the sugar moiety with an azido (B1232118) group, have been a cornerstone in the development of antiviral therapies, most notably for the treatment of Human Immunodeficiency Virus (HIV) infection. The prototypical example is 3'-azido-3'-deoxythymidine (AZT, Zidovudine), the first approved drug for HIV. These compounds act as chain terminators of viral reverse transcriptase, a mechanism that has also prompted investigation into their potential as anticancer agents by targeting cellular polymerases and telomerase. This guide compares the SAR of 3'-azido pyrimidine and purine nucleoside analogs to provide insights into the structural requirements for their biological activities.
General Chemical Structures
The fundamental difference between these two classes of analogs lies in their heterocyclic base: pyrimidines (e.g., thymine, cytosine, uracil) have a single-ring structure, while purines (e.g., adenine, guanine) have a double-ring structure. This variation significantly influences their interaction with biological targets.
Unveiling the Mechanism: 3'-beta-Azido-2',3'-dideoxyuridine as a Potent Chain Terminator in HIV Replication
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of enzymatic assays confirms the mechanism of action for 3'-beta-Azido-2',3'-dideoxyuridine (AZU) as a potent chain terminator of HIV-1 reverse transcriptase (RT). This guide provides a comparative overview of AZU's efficacy against other nucleoside reverse transcriptase inhibitors (NRTIs), supported by detailed experimental protocols and quantitative data, offering valuable insights for researchers and drug development professionals in the field of antiretroviral therapy.
The fight against Human Immunodeficiency Virus (HIV) has been marked by the development of various antiretroviral drugs, among which NRTIs represent a cornerstone of combination therapy. These drugs act by mimicking natural deoxynucleotides, the building blocks of DNA. Upon incorporation into the growing viral DNA chain by reverse transcriptase, they halt further extension, a process known as chain termination. This guide focuses on elucidating the chain termination mechanism of AZU through in vitro enzymatic assays.
Comparative Efficacy of Nucleoside Reverse Transcriptase Inhibitors
The inhibitory potential of NRTIs is typically quantified by their 50% inhibitory concentration (IC50) and the inhibition constant (Ki) for their triphosphate form against HIV-1 RT. A lower value indicates a more potent inhibitor. The following table summarizes the available data for the triphosphate form of 3'-azido-2',3'-dideoxypurine nucleosides (structurally related to AZU) and other established NRTIs.
| Compound (Triphosphate Form) | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity (Natural Substrate vs. NRTI-TP) |
| 3'-azido-ddGTP | HIV-1 RT | 0.19 - 2.1¹ | - | 1.1 |
| 3'-azido-ddATP | HIV-1 RT | 0.36 - 10¹ | - | 0.74 |
| Zidovudine-TP (AZT-TP) | HIV-1 RT | - | 0.04² | - |
| Lamivudine-TP (3TC-TP) | HIV-1 RT | - | - | 17.8 |
| Stavudine-TP (d4T-TP) | HIV-1 RT | - | - | 2.6 |
| ¹Data for 3'-azido-2',3'-dideoxypurine nucleosides, which are structurally similar to AZU.[1] |
The data indicates that the triphosphate forms of 3'-azido-dideoxypurine nucleosides are efficiently incorporated by HIV-1 RT, with selectivity values close to 1, meaning they are incorporated almost as efficiently as the natural substrates.[1] This high efficiency of incorporation, coupled with the subsequent chain termination, underscores their potent antiviral activity.
Visualizing the Mechanism of Action
The process of reverse transcriptase inhibition by chain terminators like AZU can be visualized as a critical interruption of the viral DNA synthesis pathway.
Caption: Inhibition of HIV-1 Reverse Transcriptase by AZU-Triphosphate.
Experimental Confirmation: The Chain Termination Assay
To experimentally verify the chain termination mechanism of AZU, a primer extension assay is employed. This assay directly visualizes the halt in DNA synthesis caused by the incorporation of the azido-modified nucleoside.
Experimental Workflow
The workflow for the chain termination assay involves several key steps, from the preparation of the reaction components to the final analysis of the DNA products.
Caption: Workflow for the in vitro chain termination assay.
Detailed Methodologies
Primer Extension Assay for Chain Termination
This protocol is adapted from established methods for analyzing the inhibitory effects of nucleoside analogs on HIV-1 reverse transcriptase.[2][3]
Objective: To visualize the termination of DNA synthesis by HIV-1 reverse transcriptase upon incorporation of this compound triphosphate (AZU-TP).
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
Single-stranded DNA or RNA template (e.g., a 100-nucleotide DNA template)[2][3]
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer (e.g., a 20-nucleotide primer) complementary to the template
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) solution (dNTPs)
-
This compound triphosphate (AZU-TP)
-
2',3'-dideoxyuridine triphosphate (ddUTP) as a positive control for chain termination
-
Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl₂)[2]
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8%) with urea[3]
-
Electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Template-Primer Annealing: Mix the template and the 5'-labeled primer in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the template-primer hybrid.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control Reaction (Full-Length Product):
-
AZU-TP Test Reaction:
-
ddUTP Positive Control Reaction:
-
No Enzyme Control:
-
Prepare a reaction mixture as in the control reaction but add water instead of the enzyme.
-
-
-
Initiation of Reaction: Add 1 µL of HIV-1 RT (final concentration of 10-20 nM) to each tube (except the 'No Enzyme' control).[2] Mix gently and incubate at 37°C for 30 minutes.[3]
-
Termination of Reaction: Stop the reactions by adding an equal volume of Stop Solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA. Immediately place the tubes on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant power until the dye front reaches the bottom of the gel.
-
Visualization: After electrophoresis, expose the gel to a phosphor screen (for radiolabeled primers) or scan on a fluorescence imager.
Expected Results:
-
No Enzyme Lane: A single band corresponding to the original labeled primer.
-
Control Lane: A prominent band corresponding to the full-length DNA product.
-
ddUTP Lane: A ladder of bands, with each band representing termination at a position where a uridine (B1682114) would be incorporated.
-
AZU-TP Lane: A pattern of terminated DNA fragments similar to the ddUTP lane, demonstrating that AZU-TP is incorporated and terminates DNA chain elongation. The intensity and position of the bands will provide information on the efficiency of incorporation at different template positions.
This comprehensive guide, combining comparative data, mechanistic diagrams, and detailed experimental protocols, provides a robust framework for understanding and confirming the chain termination mechanism of this compound. These findings are crucial for the ongoing development of more effective and safer antiretroviral therapies.
References
- 1. Anti-Human Immunodeficiency Virus Activity, Cross-Resistance, Cytotoxicity, and Intracellular Pharmacology of the 3′-Azido-2′,3′-Dideoxypurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3'-beta-Azido-2',3'-dideoxyuridine: A Guide for Laboratory Professionals
Effective management and disposal of 3'-beta-Azido-2',3'-dideoxyuridine (AZDU), an azido-containing nucleoside analog, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to the presence of the azido (B1232118) group, this compound requires specific handling procedures to mitigate risks associated with potential toxicity and the formation of explosive compounds. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of AZDU, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. All handling of this compound and its associated waste must be conducted within a chemical fume hood while wearing appropriate personal protective equipment (PPE).[1]
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, and chemical-resistant gloves. | To prevent skin and eye contact with the chemical.[1] |
| Ventilation | All handling and disposal prep should occur in a certified chemical fume hood. | To avoid inhalation of potentially harmful dust or aerosols.[1] |
| Tool and Container Material | Use only non-metallic tools (e.g., plastic spatulas) and containers (e.g., plastic). | Azides can react with heavy metals like copper and lead to form highly explosive metal azides.[1] |
| Spill Management | For solid spills, use dry cleanup methods to avoid dust generation. For liquid spills, absorb with an inert material. | To minimize exposure and environmental contamination.[1] |
Step-by-Step Disposal Protocol
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] The following steps outline the procedure for accumulating and preparing the waste for pickup.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Maintain separate waste streams for solid and liquid waste.[1]
2. Solid Waste Collection:
-
Place all solid waste contaminated with AZDU (e.g., gloves, weigh boats, paper towels) into a designated, leak-proof plastic container.[1]
-
Crucially, avoid using any metal containers or tools to handle the waste.[1]
-
Securely seal the container.
3. Liquid Waste Collection:
-
Collect all liquid waste containing AZDU in a designated, sealed, and non-metallic (plastic) container.[1]
-
Ensure the container is compatible with the solvents used.
4. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste ".[1]
-
The label must include the full chemical name: "This compound " and the approximate concentration for liquid waste.[1]
-
Include any other identifiers required by your institution.
5. Storage:
-
Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.
-
This area should be secure and inaccessible to unauthorized personnel.[1]
6. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.
Deactivation of Azide Waste (Expert Personnel Only)
In certain situations, dilute solutions of azide-containing compounds (typically 5% or less) can be chemically deactivated by trained personnel in a controlled laboratory setting.[1] A common method involves the use of nitrous acid.[1] However, due to the hazardous nature of this procedure, it should only be undertaken after a thorough risk assessment and with the explicit approval of your institution's safety officer. For the vast majority of laboratory settings, collection for professional disposal remains the preferred and safer method. [1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3'-beta-Azido-2',3'-dideoxyuridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and potentially hazardous compounds. This guide provides essential, immediate safety and logistical information for the handling of 3'-beta-Azido-2',3'-dideoxyuridine, an antiviral nucleoside analog. The following procedural steps and data will help ensure safe operational and disposal plans.
Operational Plan: Step-by-Step Guidance
1. Pre-Experiment Preparations:
-
Risk Assessment: Before any handling, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) for this compound and similar azido (B1232118) compounds. Note that the related compound, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT), is suspected of causing cancer[1].
-
Training: All personnel must be trained on the specific hazards of organic azides, including their potential for explosive decomposition and toxicity[2][3]. This training should cover the procedures outlined in this guide and the lab's specific Standard Operating Procedures (SOPs).
-
Emergency Plan: Have an emergency plan in place for spills, accidental exposure, and fire. Ensure all personnel are familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound.[4][5] The work surface should be lined with absorbent, disposable paper.[4] Keep the fume hood clear of unnecessary chemicals and equipment.[3]
2. Personal Protective Equipment (PPE):
A crucial aspect of safe handling is the consistent and correct use of appropriate PPE.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves. Given the hazards, consider double-gloving. Silver shield gloves under nitrile gloves are recommended for highly toxic azides.[5] |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[3][5] |
| Body Protection | A lab coat must be worn at all times.[3][4][5] For procedures with a higher risk of splashing or explosion, a blast shield is required.[3][4][5] |
3. Handling Procedures:
-
Weighing and Transferring:
-
Use the smallest amount of the compound necessary for the experiment.[3]
-
Crucially, do not use metal spatulas or other metal utensils , as this can lead to the formation of highly explosive heavy metal azides.[2][4][6] Use plastic or ceramic spatulas instead.[5]
-
Avoid grinding, scratching, or any action that could create friction or shock.[5]
-
-
In Solution:
-
Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable di- and tri-azidomethane.[2][5]
-
Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.[2][3]
-
Avoid contact with heavy metals and their salts.
-
Do not concentrate azide-containing solutions by rotary evaporation or distillation unless specifically approved and with appropriate safety measures in place.[6]
-
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from light, heat, pressure, and shock. Some sources recommend storage at temperatures below -15°C[7].
-
Store separately from incompatible materials such as acids, heavy metals, and oxidizing agents.
5. Spill and Emergency Procedures:
-
Small Spills (within a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Prevent entry to the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
6. Disposal Plan:
-
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Collect azide-containing waste in a dedicated, clearly labeled container.[2][4][6]
-
Crucially, do not mix azide (B81097) waste with acidic waste , as this can produce highly toxic and explosive hydrazoic acid.[2]
-
Do not dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5]
-
Follow your institution's specific chemical waste disposal procedures.
Quantitative Safety Data
The following table summarizes key safety information for azido compounds. Specific quantitative data for this compound is limited; therefore, data for related compounds and general azide safety principles are included.
| Parameter | Value/Information |
| Molecular Formula | C₉H₁₁N₅O₄[7] |
| Molecular Weight | 253.21 g/mol [7] |
| Physical State | Solid[1] |
| Storage Temperature | Store at < -15°C[7] |
| Known Hazards | As an organic azide, it is potentially explosive and sensitive to heat, light, friction, and pressure.[2] The related compound, AZT, is a suspected carcinogen.[1] Harmful if swallowed, in contact with skin, or if inhaled. |
| Incompatibilities | Acids, heavy metals, halogenated solvents, oxidizing agents, metal spatulas.[2][5] |
| Organic Azide Stability | The carbon-to-nitrogen ratio (C/N) is a key stability indicator. For this compound (C₉H₁₁N₅O₄), the C/N ratio is 9:5, which is generally considered stable for isolation and storage.[2][6] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. 3'-Azido-2',3'-dideoxyuridine | 84472-85-5 | NA05737 [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
